molecular formula C50H70N14O19S6 B13924654 MM 419447

MM 419447

Cat. No.: B13924654
M. Wt: 1363.6 g/mol
InChI Key: PEHXAHVIVOAJQN-BRJMRMHMSA-N
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Description

MM 419447 is a useful research compound. Its molecular formula is C50H70N14O19S6 and its molecular weight is 1363.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C50H70N14O19S6

Molecular Weight

1363.6 g/mol

IUPAC Name

(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carboxylic acid

InChI

InChI=1S/C50H70N14O19S6/c1-21-39(71)59-32-19-87-86-16-29-43(75)56-26(9-10-37(69)70)41(73)57-27(12-23-5-7-24(66)8-6-23)42(74)61-31(18-88-89-20-33(50(82)83)55-36(68)14-53-48(80)38(22(2)65)63-46(32)78)45(77)62-30(17-85-84-15-25(51)40(72)60-29)44(76)58-28(13-35(52)67)49(81)64-11-3-4-34(64)47(79)54-21/h5-8,21-22,25-34,38,65-66H,3-4,9-20,51H2,1-2H3,(H2,52,67)(H,53,80)(H,54,79)(H,55,68)(H,56,75)(H,57,73)(H,58,76)(H,59,71)(H,60,72)(H,61,74)(H,62,77)(H,63,78)(H,69,70)(H,82,83)/t21-,22+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1

InChI Key

PEHXAHVIVOAJQN-BRJMRMHMSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC(=O)N)CC5=CC=C(C=C5)O)CCC(=O)O

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC(=O)N)CC5=CC=C(C=C5)O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Gastrointestinal Mechanism of Action of MM 419447

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MM 419447 is the principal, active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, a therapeutic agent approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This technical guide delineates the mechanism of action of this compound within the gastrointestinal (GI) tract, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular signaling pathways. This compound acts locally on the luminal surface of the intestinal epithelium, where it selectively binds to and activates GC-C. This activation triggers a cascade of intracellular events, culminating in increased intestinal fluid secretion and accelerated GI transit, thereby alleviating symptoms of constipation. Furthermore, evidence suggests a role for this compound in modulating visceral hypersensitivity, contributing to pain relief in IBS-C patients.

Molecular Mechanism of Action

This compound, a 13-amino acid peptide, is formed in the small intestine through the proteolytic cleavage of the C-terminal tyrosine from its parent compound, linaclotide.[1] Like linaclotide, this compound functions as a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, which is expressed on the apical membrane of intestinal epithelial cells.[1][2]

The binding of this compound to GC-C initiates a signaling cascade that proceeds as follows:

  • GC-C Receptor Activation: Upon binding, this compound induces a conformational change in the GC-C receptor, activating its intracellular catalytic domain.

  • Increased Intracellular cGMP: The activated GC-C catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] In vitro studies using the human colon carcinoma cell line T84 have demonstrated a significant, concentration-dependent accumulation of intracellular cGMP in response to this compound.[3][4]

  • Activation of CFTR: The elevated intracellular cGMP levels allosterically activate cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel also located on the apical membrane of intestinal epithelial cells.[3]

  • Ion and Fluid Secretion: The opening of the CFTR channel leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[3] This increased luminal anion concentration osmotically draws water into the intestines, resulting in increased intestinal fluid.

  • Accelerated Gastrointestinal Transit: The augmented intestinal fluid content softens stools and accelerates GI transit, thereby alleviating constipation.[4]

dot

MM_419447_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell MM419447 This compound GCC Guanylate Cyclase-C (GC-C) MM419447->GCC Binds to cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC CFTR CFTR cGMP->CFTR Activates Cl_HCO3 Cl- & HCO3- CFTR->Cl_HCO3 Secretes H2O H2O Cl_HCO3->H2O Osmotic Gradient Draws in

Caption: Signaling pathway of this compound in intestinal epithelial cells.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating its potent and selective action on the GC-C receptor and its downstream effects.

Table 1: Receptor Binding Affinity of this compound

LigandPreparationAssay TypepHRelative Affinity (Ki, nM)Reference
This compound T84 CellsCompetitive Radioligand Binding ([¹²⁵I]-pSTa)7.0Comparable to Linaclotide[5]
Linaclotide T84 CellsCompetitive Radioligand Binding ([¹²⁵I]-pSTa)7.01.23 - 1.64[6]
This compound Rat Small Intestine Brush-Border MembranesCompetitive Radioligand Binding ([¹²⁵I]-pSTa)7.0Comparable to Linaclotide[5]

Table 2: In Vitro Functional Activity of this compound

CompoundCell LineEndpointEC₅₀ (nM)Reference
This compound T84cGMP AccumulationNot explicitly stated, but concentration-dependent[3][4]
Linaclotide T84cGMP Accumulation99[6]

Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats

TreatmentDoseModelEffectReference
This compound Orally DosedSmall Intestinal LoopsSignificantly increased fluid secretion and intraluminal cGMP[4]
This compound Orally DosedGastrointestinal TransitDose-dependent acceleration of GI transit[4]
Linaclotide ≥5 µg/kg (oral)Gastrointestinal TransitSignificant, dose-dependent increase in GI transit rates[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation by researchers.

In Vitro cGMP Accumulation Assay in T84 Cells

Objective: To quantify the intracellular accumulation of cGMP in T84 cells following stimulation with this compound.

Materials:

  • Human T84 colon carcinoma cells (ATCC CCL-248)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

Protocol:

  • Cell Culture: Culture T84 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed T84 cells into 24-well plates at a density that allows them to reach confluence at the time of the assay.

  • Starvation: Once confluent, wash the cells with PBS and replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free DMEM for 30 minutes at 37°C to prevent cGMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lysis: Aspirate the medium and lyse the cells by adding cold cell lysis buffer.

  • Quantification: Determine the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize cGMP concentrations to the total protein content in each well. Plot the cGMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

dot

cGMP_Assay_Workflow A 1. Culture T84 Cells to Confluence B 2. Serum Starve for 24h A->B C 3. Pre-incubate with PDE Inhibitor (30 min) B->C D 4. Stimulate with this compound C->D E 5. Lyse Cells D->E F 6. Quantify cGMP via EIA E->F G 7. Data Analysis (EC50) F->G

Caption: Experimental workflow for the in vitro cGMP accumulation assay.
In Vivo Rat Intestinal Loop Model for Fluid Secretion

Objective: To measure the effect of luminally administered this compound on intestinal fluid secretion in an in vivo rat model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Surgical suture

  • This compound solution

  • Vehicle control (e.g., saline)

  • Calibrated syringe

Protocol:

  • Animal Preparation: Fast rats overnight with free access to water. Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Gently exteriorize the jejunum.

  • Loop Creation: Ligate the intestine at two points approximately 5-7 cm apart to create a closed loop, ensuring the mesenteric blood supply is not compromised.

  • Injection: Inject a known volume (e.g., 0.5 mL) of either the this compound solution or the vehicle control directly into the lumen of the ligated loop using a calibrated syringe.

  • Incubation: Carefully return the intestine to the abdominal cavity and close the incision with sutures. Allow the animal to recover from anesthesia in a warm environment for a set period (e.g., 2-4 hours).

  • Measurement: Euthanize the rat and carefully dissect the ligated intestinal loop. Measure the length and weight of the loop. The fluid accumulation is determined by the ratio of the loop weight (in g) to its length (in cm).

  • Data Analysis: Compare the weight-to-length ratios of the this compound-treated loops to the vehicle-treated loops to determine the net fluid secretion.

dot

Intestinal_Loop_Workflow A 1. Anesthetize Fasted Rat B 2. Expose Small Intestine A->B C 3. Create Ligated Intestinal Loop B->C D 4. Inject this compound or Vehicle C->D E 5. Incubate for 2-4 Hours D->E F 6. Euthanize and Excise Loop E->F G 7. Measure Loop Weight and Length F->G H 8. Calculate Fluid Secretion G->H

Caption: Experimental workflow for the rat intestinal loop model.
In Vivo Rat Gastrointestinal Transit Model

Objective: To evaluate the effect of orally administered this compound on the rate of gastrointestinal transit in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound solution for oral gavage

  • Vehicle control for oral gavage

  • Non-absorbable marker (e.g., carmine red or charcoal meal)

  • Oral gavage needles

Protocol:

  • Animal Acclimation and Fasting: Acclimate rats to handling and fasting conditions. Fast rats for 12-18 hours before the experiment, with free access to water.

  • Dosing: Administer this compound or vehicle control to the rats via oral gavage.

  • Marker Administration: At a specified time after dosing (e.g., 30 minutes), administer a non-absorbable marker (e.g., 1.5 mL of a 5% charcoal meal suspension in 10% gum arabic) via oral gavage.

  • Observation Period: Place the rats in individual cages with a clean bottom and observe them for the excretion of the marker in their feces. Record the time of the first appearance of the colored feces.

  • Alternative Endpoint (Distance Traveled): At a fixed time point after marker administration (e.g., 60-90 minutes), euthanize the rats. Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon. Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.

  • Data Analysis: For the time-to-excretion method, compare the mean time for the this compound-treated group to the vehicle group. For the distance traveled method, calculate the gastrointestinal transit as a percentage of the total small intestine length traveled by the marker and compare the means between the treatment and control groups.

dotdot digraph "GI_Transit_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee];

A [label="1. Fast Rats Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Oral Gavage with this compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Oral Gavage with Charcoal Meal Marker", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Euthanize at a Fixed Timepoint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Excise GI Tract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Measure Distance Traveled by Marker", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Calculate % Transit", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

References

Discovery and Initial Characterization of MM 419447: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 419447 is the active metabolite of the FDA-approved drug linaclotide, a guanylate cyclase-C (GC-C) agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound. It details the biotransformation of linaclotide to this compound, its mechanism of action, and its pharmacological effects. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for its characterization, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Biotransformation

This compound was identified as the principal and pharmacologically active metabolite of linaclotide during preclinical pharmacokinetic analyses.[1] Linaclotide, a 14-amino acid peptide, undergoes metabolism in the gastrointestinal tract. Specifically, this compound is formed through the cleavage of the C-terminal tyrosine residue from linaclotide.[2][3] This conversion is mediated by carboxypeptidase A. Following oral administration of linaclotide, this compound is the predominant active peptide recovered in feces, confirming its formation in vivo.[4][5]

Mechanism of Action

This compound, like its parent compound linaclotide, is a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the luminal surface of the intestinal epithelium.[1][2] The binding of this compound to the GC-C receptor initiates a signaling cascade that results in an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).[2][4] This elevation in intracellular cGMP has two primary downstream effects:

  • Increased Intestinal Fluid Secretion: Elevated cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This ionic gradient drives water into the intestines, increasing the luminal fluid content.[2]

  • Accelerated Gastrointestinal Transit: The increased fluid content in the intestines leads to a softening of the stool and an acceleration of gastrointestinal transit.[4]

Furthermore, increased extracellular cGMP has been shown to inhibit colonic nociceptors, which may contribute to the visceral analgesic effects observed with linaclotide.[6][7]

MM_419447_Signaling_Pathway MM_419447 This compound GC-C Guanylate Cyclase-C (GC-C) Receptor MM_419447->GC-C Binds to cGMP_intra Intracellular cGMP GC-C->cGMP_intra Converts GTP GTP GTP->GC-C CFTR CFTR cGMP_intra->CFTR Activates Cl_HCO3 Cl- / HCO3- Secretion CFTR->Cl_HCO3 H2O Water Secretion Cl_HCO3->H2O

Figure 1: this compound Signaling Pathway in Intestinal Epithelial Cells.

Quantitative Pharmacological Data

The initial characterization of this compound involved several key in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.

Table 1: In Vitro Receptor Binding Affinity of this compound
LigandPreparationpHRelative Binding Affinity (Ki, nM)Reference
This compoundT84 cell membranes7.0Comparable to linaclotide[8]
LinaclotideT84 cell membranes7.03.1[9]
This compoundRat small intestine brush-border membranes7.0Comparable to linaclotide[8]
Table 2: In Vitro Functional Activity of this compound
AssayCell LineEndpointResultReference
cGMP AccumulationT84 cellsIntracellular cGMPConcentration-dependent increase[4]
Table 3: In Vivo Pharmacological Effects of this compound in Rats
ExperimentModelDosageEndpointResultReference
Intestinal Fluid SecretionSmall intestinal loopsOrally dosedFluid accumulationSignificant increase[4]
Intraluminal cGMP LevelsSmall intestinal loopsOrally dosedcGMP concentrationIncreased[4]
Gastrointestinal TransitWhole animalOrally dosedTransit rateDose-dependent acceleration[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings.

Competitive Radioligand-Binding Assay

This assay was used to determine the binding affinity of this compound to the GC-C receptor.

Binding_Assay_Workflow Start Start: Prepare T84 Cell Membranes Incubate Incubate membranes with [125I]-pSTa (radioligand) and varying concentrations of unlabeled this compound Start->Incubate Separate Separate bound from free radioligand by filtration Incubate->Separate Measure Measure radioactivity of the bound fraction Separate->Measure Analyze Analyze data to determine the Ki value Measure->Analyze End End: Determine Binding Affinity Analyze->End

Figure 2: Workflow for Competitive Radioligand-Binding Assay.

Protocol:

  • Membrane Preparation: T84 human colon carcinoma cells were homogenized, and the membrane fraction was isolated by centrifugation.

  • Binding Reaction: The cell membranes were incubated in a buffer solution (pH 7.0) containing a fixed concentration of [¹²⁵I]-labeled porcine heat-stable enterotoxin (pSTa), a known high-affinity ligand for GC-C.

  • Competition: Increasing concentrations of unlabeled this compound were added to the reaction to compete with the radioligand for binding to the GC-C receptor.

  • Incubation: The reaction mixture was incubated to allow binding to reach equilibrium.

  • Separation: The membrane-bound radioligand was separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter was measured using a gamma counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) was then calculated from the IC₅₀ value.[8]

In Vitro cGMP Accumulation Assay

This assay measured the functional activity of this compound in stimulating the production of intracellular cGMP.

Protocol:

  • Cell Culture: T84 cells were cultured to confluence in appropriate cell culture plates.

  • Pre-incubation: The cells were pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cGMP.

  • Stimulation: The cells were then incubated with varying concentrations of this compound for a defined period.

  • Lysis: The reaction was terminated, and the cells were lysed to release the intracellular cGMP.

  • Quantification: The concentration of cGMP in the cell lysates was determined using a commercially available enzyme immunoassay (EIA) kit.[10]

Rat Intestinal Loop Model for Fluid Secretion

This in vivo model was used to assess the effect of this compound on intestinal fluid secretion.

Intestinal_Loop_Model Anesthetize Anesthetize Rat Ligate Surgically create ligated loops in the small intestine Anesthetize->Ligate Inject Inject this compound or vehicle into the lumen of the loops Ligate->Inject Incubate Incubate for a set time period Inject->Incubate Excise Excise the intestinal loops Incubate->Excise Measure Measure the length and weight of each loop to determine fluid accumulation Excise->Measure

Figure 3: Experimental Workflow for the Rat Intestinal Loop Model.

Protocol:

  • Animal Preparation: Rats were fasted overnight with free access to water.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision was made to expose the small intestine. Ligated loops of a defined length were created in the jejunum.

  • Dosing: this compound or a vehicle control was injected into the lumen of the ligated loops.

  • Incubation: The intestine was returned to the abdominal cavity, and the incision was closed. The animals were allowed to recover for a specific period.

  • Measurement: After the incubation period, the animals were euthanized, and the ligated loops were excised. The length and weight of each loop were measured. The ratio of weight to length was calculated as an index of fluid accumulation.[4]

Gastrointestinal Transit Assay in Rats

This assay was used to measure the effect of this compound on the rate of gastrointestinal transit.

Protocol:

  • Animal Preparation: Rats were fasted prior to the experiment.

  • Dosing: The animals were orally administered this compound or a vehicle control.

  • Marker Administration: At a specified time after dosing, a non-absorbable colored marker (e.g., carmine red or charcoal meal) was administered orally.

  • Observation: The animals were monitored, and the time to the first appearance of the colored marker in the feces was recorded as the gastrointestinal transit time. Alternatively, at a fixed time point after marker administration, the animals were euthanized, and the distance traveled by the marker through the gastrointestinal tract was measured.[4]

Conclusion

This compound is the biologically active metabolite of linaclotide, formed by the removal of the C-terminal tyrosine. Its discovery and initial characterization have demonstrated that it is a potent guanylate cyclase-C receptor agonist that acts locally in the gastrointestinal tract. The in vitro and in vivo studies summarized in this guide confirm its ability to stimulate intestinal fluid secretion and accelerate gastrointestinal transit, the key mechanisms underlying the therapeutic effects of linaclotide. The provided data and experimental protocols offer a foundational resource for further research and development in the field of gastrointestinal motility disorders.

References

Pharmacological Profile of MM-419447: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-419447 is the sole pharmacologically active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, a therapeutic agent approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] This technical guide provides a comprehensive overview of the pharmacological profile of MM-419447, detailing its mechanism of action, receptor binding affinity, in vitro and in vivo functional activity, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables for clarity and comparative analysis. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Linaclotide is a 14-amino acid peptide that acts locally in the gastrointestinal tract.[2][3] Following oral administration, linaclotide is metabolized in the small intestine through the cleavage of its C-terminal tyrosine residue to form MM-419447, a 13-amino acid peptide.[1] This biotransformation is a key step in the therapeutic action of linaclotide, as MM-419447 is an equipotent agonist of the guanylate cyclase-C (GC-C) receptor.[1] Activation of GC-C by MM-419447 initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit, alleviating the symptoms of constipation.[1]

Mechanism of Action

MM-419447, like its parent compound linaclotide, is a potent agonist of the guanylate cyclase-C (GC-C) receptor, a transmembrane protein located on the apical surface of intestinal epithelial cells.[1] The binding of MM-419447 to the extracellular domain of GC-C induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes. The opening of the CFTR channel results in the secretion of chloride and bicarbonate ions into the intestinal lumen. This efflux of anions is followed by the paracellular movement of sodium and water, leading to increased intestinal fluid secretion and luminal hydration. The increased fluid content softens the stool and accelerates intestinal transit.

Furthermore, extracellular cGMP has been shown to decrease the activity of pain-sensing nerves in the colon, which may contribute to the visceral analgesic effects observed with linaclotide treatment.

MM419447 MM-419447 GCC Guanylate Cyclase-C (GC-C) Receptor MM419447->GCC Binds and Activates GTP GTP GCC->GTP Converts cGMP_intra Intracellular cGMP GTP->cGMP_intra PKGII Protein Kinase G II (PKGII) cGMP_intra->PKGII Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transported out of cell CFTR CFTR PKGII->CFTR Phosphorylates and Activates Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 Mediates Na_H2O Na+ and H2O Secretion Cl_HCO3->Na_H2O Promotes Fluid Increased Intestinal Fluid and Accelerated Transit Na_H2O->Fluid Nociceptors Colonic Nociceptors cGMP_extra->Nociceptors Inhibits Pain Decreased Visceral Pain Nociceptors->Pain

Caption: Signaling pathway of MM-419447 via the GC-C receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of MM-419447 in comparison to its parent compound, linaclotide.

Table 1: Receptor Binding Affinity
CompoundReceptorCell LineAssay TypeRadioligandAffinity (Ki)Reference
MM-419447 Guanylate Cyclase-CT84Competitive Binding[¹²⁵I]-pSTaComparable to Linaclotide[4]
Linaclotide Guanylate Cyclase-CT84Competitive Binding[¹²⁵I]-pSTa1.23-1.64 nM[5]

Note: While specific Ki values for MM-419447 are not explicitly stated in the cited literature, it is consistently reported to have a binding affinity "very similar" or "comparable" to linaclotide.[4]

Table 2: In Vitro Functional Activity
CompoundAssayCell LineParameterPotency (EC₅₀)Reference
MM-419447 cGMP AccumulationT84Intracellular cGMPEqually potent to Linaclotide[1]
Linaclotide cGMP AccumulationT84Intracellular cGMP99 nM[5]

Note: The potency of MM-419447 is described as "equally potent" to linaclotide, suggesting an EC₅₀ value of approximately 99 nM.[1]

Table 3: In Vivo Pharmacokinetic Parameters in Rats
CompoundRoute of AdministrationDoseCmaxAUC₀₋₆
MM-419447 Oral (p.o.)10 mg/kg27 ng/mL≤ 29.7 ng·h/mL0.33 hours

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize the pharmacological profile of MM-419447.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of MM-419447 to the GC-C receptor.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis T84 T84 Cell Culture Membrane Membrane Preparation T84->Membrane Incubate Incubate: - T84 cell membranes - [¹²⁵I]-pSTa (Radioligand) - Varying concentrations of MM-419447 Membrane->Incubate Filter Filtration to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity of bound ligand Filter->Count Analyze Generate competition curve and calculate Ki value Count->Analyze

Caption: Workflow for the competitive radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Competitive Binding Reaction: The T84 cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled GC-C agonist, such as [¹²⁵I]-porcine heat-stable enterotoxin ([¹²⁵I]-pSTa), and varying concentrations of the unlabeled test compound (MM-419447).

  • Separation and Quantification: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter is then quantified using a gamma counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing ligand (MM-419447). The concentration of MM-419447 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cGMP Accumulation Assay

Objective: To assess the functional activity of MM-419447 by measuring its ability to stimulate cGMP production in vitro.

Methodology:

  • Cell Culture: T84 cells are seeded in multi-well plates and grown to confluence.

  • Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cGMP. Subsequently, the cells are stimulated with varying concentrations of MM-419447 for a defined period.

  • Cell Lysis and cGMP Quantification: The reaction is terminated, and the cells are lysed. The intracellular concentration of cGMP is then determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.

  • Data Analysis: The concentration of cGMP is plotted against the concentration of MM-419447 to generate a dose-response curve. The effective concentration that produces 50% of the maximal response (EC₅₀) is calculated to determine the potency of the compound.

In Vivo Intestinal Fluid Secretion Assay (Rat Ligated Loop Model)

Objective: To evaluate the in vivo effect of MM-419447 on intestinal fluid secretion.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. The animals are anesthetized, and a midline abdominal incision is made to expose the small intestine.

  • Ligated Loop Creation: A segment of the jejunum or ileum is isolated by ligating both ends with surgical silk, forming a closed loop.

  • Compound Administration: A solution containing MM-419447 or a vehicle control is injected into the lumen of the ligated loop.

  • Incubation and Measurement: The abdominal incision is closed, and the animals are allowed to recover for a specified period. After the incubation period, the animals are euthanized, and the ligated loop is excised. The length and weight of the loop are measured. The fluid accumulation is determined by the ratio of the loop weight to its length (g/cm).

  • Data Analysis: The fluid accumulation in the MM-419447-treated group is compared to the vehicle-treated group to determine the effect of the compound on intestinal fluid secretion.

Conclusion

MM-419447 is the active metabolite of linaclotide and a potent, selective agonist of the guanylate cyclase-C receptor. Its pharmacological activity is comparable to that of linaclotide, demonstrating high-affinity binding to the GC-C receptor and stimulating intracellular cGMP production, which leads to increased intestinal fluid secretion and accelerated transit. The in vivo data in rat models confirm its ability to induce these physiological effects. This in-depth technical guide provides researchers and drug development professionals with a comprehensive understanding of the pharmacological profile of MM-419447, supported by quantitative data and detailed experimental methodologies.

References

An In-depth Technical Guide on the Guanylate Cyclase-C Receptor Binding Affinity of MM-419447

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MM-419447, the active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, to its target receptor. This document outlines the quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation: Receptor Binding Affinity

MM-419447 is a potent agonist of the guanylate cyclase-C (GC-C) receptor.[1][2] It is the primary active metabolite of linaclotide, formed by the removal of the C-terminal tyrosine.[3][4] In vitro studies have consistently demonstrated that MM-419447 exhibits a high binding affinity for the GC-C receptor, which is comparable to that of its parent compound, linaclotide.[1][5] This binding is pH-independent, a crucial characteristic for a drug acting in the varying pH environments of the gastrointestinal tract.[3][5]

While specific quantitative binding affinity values (Kᵢ or IC₅₀) for MM-419447 are not consistently reported in publicly available literature, the binding affinity is repeatedly described as "very similar" or "equipotent" to linaclotide.[3][5] For comparative purposes, the binding affinity of linaclotide is well-characterized.

CompoundReceptorCell LineRadioligandBinding Affinity (Kᵢ)Binding Affinity (IC₅₀)Reference
MM-419447 Guanylate Cyclase-C (GC-C)T84[¹²⁵I]-pSTaComparable to LinaclotideNot Reported[5]
Linaclotide Guanylate Cyclase-C (GC-C)T84Not Specified1.23-1.64 nM[6]
Linaclotide Human Guanylate Cyclase-C (hGC-C)HEK293ENot Specified8.7 ± 0.7 nM[7]
Linaclotide Mouse Guanylate Cyclase-C (mGC-C)HEK293ENot Specified35 ± 3 nM[7]

Experimental Protocols

The determination of the binding affinity of ligands such as MM-419447 to the GC-C receptor is typically performed using a competitive radioligand binding assay. The following protocol is a representative methodology based on published studies.

Competitive Radioligand Binding Assay for GC-C Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., MM-419447) for the guanylate cyclase-C (GC-C) receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor.

  • Radioligand: [¹²⁵I]-pSTa (porcine heat-stable enterotoxin A), a known high-affinity agonist of the GC-C receptor.

  • Test Compound: MM-419447.

  • Binding Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MnCl₂, 1 mM EDTA, and 0.1% BSA.

  • Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: 1 N NaOH.

  • Scintillation Cocktail.

  • Apparatus: Gamma counter, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters.

Procedure:

  • Cell Culture: T84 cells are cultured to confluence in appropriate cell culture flasks.

  • Membrane Preparation (Optional, can be performed on whole cells):

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer.

    • Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation or whole cells to each well.

    • Add increasing concentrations of the unlabeled test compound (MM-419447).

    • Add a fixed concentration of the radioligand ([¹²⁵I]-pSTa).

    • To determine non-specific binding, a set of wells should contain the radioligand and a saturating concentration of an unlabeled GC-C agonist (e.g., unlabeled pSTa or linaclotide).

    • To determine total binding, a set of wells should contain only the radioligand and the cell membranes/cells.

    • Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

Visualizations

Guanylate Cyclase-C (GC-C) Signaling Pathway

GCC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MM-419447 MM-419447 GC-C_Receptor Extracellular Domain Transmembrane Domain Intracellular Domain MM-419447->GC-C_Receptor:ext Binding cGMP cGMP GC-C_Receptor:int->cGMP Converts GTP GTP GTP->GC-C_Receptor:int PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Ion_Secretion Cl⁻ and HCO₃⁻ Secretion CFTR->Ion_Secretion Fluid_Secretion Increased Intestinal Fluid Ion_Secretion->Fluid_Secretion

Caption: GC-C signaling pathway activated by MM-419447.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare GC-C Expressing Cells (e.g., T84 cells) Incubation Incubate Cells with Radioligand & Varying Concentrations of MM-419447 Prepare_Cells->Incubation Prepare_Reagents Prepare Radioligand ([¹²⁵I]-pSTa) & Test Compound (MM-419447) Prepare_Reagents->Incubation Filtration Separate Bound from Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Gamma Counting) Filtration->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Generate_Curve Generate Competition Curve (Binding vs. [MM-419447]) Calculate_Binding->Generate_Curve Determine_IC50 Determine IC₅₀ Value Generate_Curve->Determine_IC50 Calculate_Ki Calculate Kᵢ using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Workflow for determining GC-C receptor binding affinity.

References

In Vitro Activity of MM-441947: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of MM-441947, the active metabolite of the guanylate cyclase-C (GC-C) agonist, linaclotide. This document details the experimental data on its receptor binding and functional activity, outlines the methodologies for key experiments, and visualizes the associated signaling pathway and experimental workflows.

Core Findings: Receptor Binding and Functional Activity

MM-441947 is a potent agonist of the GC-C receptor, exhibiting high-affinity binding to human colon carcinoma T84 cells. This binding interaction initiates a signaling cascade that results in a significant, concentration-dependent accumulation of intracellular cyclic guanosine-3',5'-monophosphate (cGMP). The in vitro activity of MM-441947 is comparable to its parent compound, linaclotide.

Data Presentation: Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data regarding the in vitro activity of MM-441947.

Table 1: Relative Binding Affinities of Linaclotide and MM-441947

CompoundTargetCell Line/TissueAssay TypeRelative Affinity (Ki or IC50)Reference
MM-441947Guanylate Cyclase-C (GC-C)T84 human colon carcinoma cellsCompetitive Radioligand Binding ([¹²⁵I]-pSTa)Comparable to LinaclotideBusby et al., 2013
LinaclotideGuanylate Cyclase-C (GC-C)T84 human colon carcinoma cellsCompetitive Radioligand Binding ([¹²⁵I]-pSTa)Not explicitly stated in snippetsBusby et al., 2013

Note: While the primary literature indicates "very similar" or "comparable" binding affinities between MM-441947 and linaclotide, specific quantitative values from "Table 4" of Busby et al., 2013 were not directly available in the searched resources.

Table 2: Functional Activity - cGMP Accumulation

CompoundCell LineAssay TypeEndpointEC50Reference
MM-419447T84 human colon carcinoma cellscGMP Accumulation AssayIntracellular cGMP levelsNot explicitly stated in snippetsGeneral knowledge from sources
LinaclotideT84 human colon carcinoma cellscGMP Accumulation AssayIntracellular cGMP levels~772 nM(Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - NIH)

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of MM-441947 to the GC-C receptor.

Objective: To quantify the affinity of MM-441947 for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Line: T84 human colon carcinoma cells, which endogenously express the GC-C receptor.

  • Radioligand: [¹²⁵I]-pSTa (porcine heat-stable enterotoxin), a known high-affinity agonist for GC-C.

  • Test Compound: MM-441947.

  • Competitor (for non-specific binding): A high concentration of unlabeled pSTa or linaclotide.

  • Assay Buffer: Appropriate physiological buffer (e.g., HEPES-based buffer).

  • Instrumentation: Gamma counter for detecting radioactivity.

Procedure:

  • Cell Culture and Membrane Preparation: T84 cells are cultured to confluency. Cell membranes are then prepared by homogenization and centrifugation to isolate the fraction containing the GC-C receptors.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of T84 cell membranes, a fixed concentration of the radioligand ([¹²⁵I]-pSTa), and varying concentrations of the test compound (MM-441947).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of MM-441947. The concentration of MM-441947 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular cGMP Accumulation Assay

This functional assay measures the ability of MM-441947 to stimulate the production of the second messenger, cGMP.

Objective: To determine the potency (EC50) of MM-441947 in stimulating intracellular cGMP accumulation in T84 cells.

Materials:

  • Cell Line: T84 human colon carcinoma cells.

  • Test Compound: MM-441947.

  • Stimulation Buffer: Appropriate cell culture medium or buffer.

  • Lysis Buffer: To lyse the cells and release intracellular cGMP.

  • cGMP Detection Kit: Commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits for quantifying cGMP levels.

  • Instrumentation: Plate reader for ELISA or a gamma counter for RIA.

Procedure:

  • Cell Culture: T84 cells are seeded in multi-well plates and grown to a specific confluency.

  • Pre-incubation: The cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cGMP, thus amplifying the signal.

  • Stimulation: The cells are then treated with varying concentrations of MM-441947 for a defined period at 37°C.

  • Cell Lysis: The stimulation is terminated by removing the medium and adding a lysis buffer to release the intracellular cGMP.

  • Quantification of cGMP: The concentration of cGMP in the cell lysates is determined using a cGMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The cGMP concentration is plotted against the concentration of MM-441947. A dose-response curve is generated, and the EC50 value (the concentration of MM-441947 that produces 50% of the maximal response) is calculated.

Mandatory Visualizations

Signaling Pathway of MM-441947

MM441947_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MM441947 MM-441947 GC_C Guanylate Cyclase-C (GC-C) Receptor MM441947->GC_C Binds to GTP GTP GC_C->GTP Activates cGMP cGMP GTP->cGMP Converts to PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Activates Secretion Chloride and Bicarbonate Secretion CFTR->Secretion Increases

Caption: Signaling pathway of MM-441947 in intestinal epithelial cells.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture T84 Cells MembranePrep Prepare Cell Membranes Culture->MembranePrep Setup Incubate Membranes with [¹²⁵I]-pSTa and MM-441947 MembranePrep->Setup Filter Separate Bound/Free Ligand (Vacuum Filtration) Setup->Filter Count Quantify Radioactivity (Gamma Counter) Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for the competitive radioligand binding assay.

Experimental Workflow: cGMP Accumulation Assay

cGMP_Assay_Workflow cluster_prep_cgmp Preparation cluster_assay_cgmp Assay cluster_analysis_cgmp Analysis Culture_cGMP Culture T84 Cells Preincubate Pre-incubate with Phosphodiesterase Inhibitor Culture_cGMP->Preincubate Stimulate Stimulate with MM-441947 Preincubate->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify cGMP (ELISA/RIA) Lyse->Quantify Analyze_cGMP Calculate EC50 Quantify->Analyze_cGMP

Caption: Workflow for the intracellular cGMP accumulation assay.

The Role of MM 419447 in Intestinal Fluid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 419447 is the principal and active metabolite of Linaclotide, a therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] This document provides a comprehensive technical overview of the pivotal role of this compound in stimulating intestinal fluid secretion, its mechanism of action, and the experimental methodologies used to characterize its function.

This compound is a potent agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal enterocytes.[3][4] Its activation of this receptor initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated gastrointestinal transit.[1][4]

Mechanism of Action

The primary mechanism of action of this compound involves the activation of the GC-C receptor, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4] This elevation in cGMP has two main downstream effects. Firstly, it activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that increases the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[4] Secondly, the accumulation of cGMP is believed to inhibit the sodium/hydrogen exchanger 3 (NHE3), which reduces the absorption of sodium (Na⁺). The combined effect of increased anion secretion and decreased sodium absorption creates an osmotic gradient that drives water into the intestinal lumen, resulting in increased fluid secretion and a softening of stool consistency.[4][5]

Signaling Pathway of this compound in Intestinal Fluid Secretion

MM419447 This compound (in intestinal lumen) GCC Guanylate Cyclase-C (GC-C) Receptor MM419447->GCC Binds to and activates cGMP Increased intracellular cGMP GCC->cGMP Converts GTP to cGMP GTP GTP GTP->GCC CFTR CFTR Activation cGMP->CFTR Activates Anion_Secretion Increased Cl- and HCO3- Secretion into Lumen CFTR->Anion_Secretion Leads to Fluid_Secretion Increased Intestinal Fluid Secretion Anion_Secretion->Fluid_Secretion Creates osmotic gradient for

Caption: Signaling cascade initiated by this compound binding to GC-C.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and its parent compound, Linaclotide.

Table 1: In Vitro Activity of Linaclotide and this compound

ParameterMoleculeCell LineValueReference(s)
cGMP Accumulation (EC₅₀)LinaclotideT843.7 ± 0.5 nM[6]
Receptor Binding AffinityThis compoundT84High affinity, comparable to Linaclotide[1][3]

Table 2: In Vivo Effects of this compound in Animal Models

EffectAnimal ModelObservationReference(s)
Intestinal Fluid SecretionRatDose-dependent increase in small intestinal loops[1][2]
Intraluminal cGMPRatIncreased levels in small intestinal loops[1][2]
Gastrointestinal TransitRatDose-dependent acceleration[1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Experimental Workflow Overview

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays T84_culture T84 Cell Culture Binding_assay Receptor Binding Assay T84_culture->Binding_assay cGMP_assay cGMP Accumulation Assay T84_culture->cGMP_assay Ussing_chamber Ussing Chamber (Ion Transport) T84_culture->Ussing_chamber Rat_model Rat Model Loop_assay Intestinal Loop Fluid Secretion Rat_model->Loop_assay MM419447 This compound MM419447->Binding_assay MM419447->cGMP_assay MM419447->Ussing_chamber MM419447->Loop_assay

Caption: Workflow for in vitro and in vivo characterization of this compound.

cGMP Accumulation Assay in T84 Cells

This assay quantifies the ability of this compound to stimulate the production of intracellular cGMP in a human colon carcinoma cell line (T84) that endogenously expresses the GC-C receptor.

Materials:

  • T84 cells

  • Cell culture medium (e.g., DMEM/F-12)

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercial cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Cell Culture: Culture T84 cells to confluence in appropriate multi-well plates.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a defined period (e.g., 10-30 minutes) to prevent cGMP degradation.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells using the provided lysis buffer.

  • cGMP Quantification: Determine the intracellular cGMP concentration in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Rat Ligated Intestinal Loop Assay

This in vivo model directly measures the effect of this compound on intestinal fluid secretion.

Materials:

  • Sprague-Dawley rats

  • Anesthetic agent

  • Surgical instruments

  • This compound solution

  • Vehicle control (e.g., saline)

  • Surgical suture

Procedure:

  • Animal Preparation: Anesthetize the rat following approved animal care and use protocols.

  • Surgical Procedure: Perform a midline laparotomy to expose the small intestine. Create ligated loops (typically 2-3 cm in length) in the jejunum or ileum, ensuring the blood supply remains intact.

  • Injection: Inject a defined volume of the this compound solution or vehicle control directly into the lumen of each ligated loop.

  • Incubation: Return the intestine to the abdominal cavity and maintain the animal under anesthesia for a set period (e.g., 2-4 hours).

  • Sample Collection: Euthanize the animal and carefully excise the ligated loops.

  • Measurement: Measure the length and weight of each loop. The fluid accumulation is determined by the ratio of the loop weight (in g) to its length (in cm).

  • Data Analysis: Compare the fluid accumulation in the this compound-treated loops to the vehicle-treated loops to determine the secretagogue activity.

Ussing Chamber Assay for Ion Transport

The Ussing chamber technique is used to measure ion transport across an epithelial tissue or cell monolayer, providing insights into the electrophysiological effects of this compound.

Materials:

  • Ussing chamber system

  • T84 cell monolayers cultured on permeable supports or excised rat intestinal tissue

  • Ringer's solution (or other appropriate physiological buffer)

  • Gas mixture (95% O₂ / 5% CO₂)

  • This compound

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Tissue/Cell Mounting: Mount the T84 cell monolayer or a section of rat intestinal mucosa between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Fill both chambers with pre-warmed and gassed Ringer's solution and allow the tissue to equilibrate.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc), which is a measure of net ion transport.

  • Compound Addition: Add this compound to the apical chamber.

  • Measurement of Isc Change: Continuously record the change in Isc following the addition of this compound. An increase in Isc is indicative of net anion secretion.

  • Data Analysis: Quantify the change in Isc (ΔIsc) to determine the effect of this compound on ion transport.

Conclusion

This compound, the active metabolite of Linaclotide, is a key player in the regulation of intestinal fluid secretion. Its targeted action on the GC-C receptor provides a specific mechanism for increasing intestinal fluid, which is beneficial in the treatment of constipation-predominant gastrointestinal disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GC-C agonists in drug discovery and development.

References

An In-depth Technical Guide to MM 419447 and the Cyclic GMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MM 419447, the active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, and its interaction with the cyclic guanosine monophosphate (cGMP) signaling pathway. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to the study of this compound and similar GC-C agonists. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this therapeutic pathway.

Introduction to the Cyclic GMP Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular second messenger system involved in a wide array of physiological processes.[1] This pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two main forms of GC: soluble guanylate cyclase (sGC), which is typically activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which are transmembrane receptors activated by peptide ligands.

One such pGC is guanylate cyclase-C (GC-C), predominantly expressed on the luminal surface of intestinal epithelial cells.[2] The endogenous ligands for GC-C include the peptides guanylin and uroguanylin. Activation of GC-C leads to an increase in intracellular cGMP, which in turn activates cGMP-dependent protein kinase II (PKG-II). PKG-II phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that promotes the secretion of chloride and bicarbonate into the intestinal lumen.[2][3] This increased ion flow leads to water secretion, resulting in increased intestinal fluid and accelerated transit.

Beyond its effects on intestinal secretion, the GC-C/cGMP pathway also plays a role in visceral pain modulation. Increased extracellular cGMP in the submucosa has been shown to inhibit colonic nociceptors, thereby reducing abdominal pain.[4][5]

This compound: A Potent Agonist of Guanylate Cyclase-C

This compound is the primary and active metabolite of linaclotide, a synthetic 14-amino acid peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[6][7] Linaclotide is converted to this compound in the gastrointestinal tract through the removal of the C-terminal tyrosine residue.[6]

This compound is a potent and selective agonist of the GC-C receptor.[6][8] It binds to GC-C with high affinity, leading to a concentration-dependent increase in intracellular and extracellular cGMP levels.[7][8] This activation of the cGMP signaling cascade mediates the therapeutic effects of linaclotide, including increased intestinal fluid secretion and amelioration of visceral pain.[2][7]

Mechanism of Action

The mechanism of action of this compound is initiated by its binding to the extracellular domain of the GC-C receptor on intestinal epithelial cells. This binding event triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain. The activated enzyme then catalyzes the conversion of GTP to cGMP. The subsequent increase in intracellular cGMP leads to the activation of PKG-II and the phosphorylation of CFTR, resulting in ion and water secretion into the intestinal lumen. Concurrently, increased extracellular cGMP is believed to modulate the activity of visceral nociceptors, contributing to pain relief.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC-C Receptor GC-C Receptor This compound->GC-C Receptor Binds to cGMP cGMP GC-C Receptor->cGMP Activates GTP GTP GTP->cGMP Converts PKG-II PKG-II cGMP->PKG-II Activates Extracellular cGMP Extracellular cGMP cGMP->Extracellular cGMP Transported CFTR CFTR PKG-II->CFTR Phosphorylates & Activates Ion & Water Secretion Ion & Water Secretion CFTR->Ion & Water Secretion Nociceptor Inhibition Nociceptor Inhibition Extracellular cGMP->Nociceptor Inhibition

Figure 1. Signaling pathway of this compound via the GC-C receptor.

Quantitative Data

The following tables summarize the available quantitative data for linaclotide and this compound.

Table 1: Binding Affinity for Guanylate Cyclase-C

CompoundCell LineRadioligandKi (nM)Reference
LinaclotideT84[125I]-pSTa1.23 - 1.64[9]
This compoundT84[125I]-pSTaComparable to Linaclotide[6][10]

Table 2: Functional Activity in T84 Cells

CompoundAssayEC50 (nM)Reference
LinaclotidecGMP Accumulation99[9]
This compoundcGMP AccumulationNot Reported

Note: While a specific EC50 for this compound is not available in the reviewed literature, it is consistently reported to have pharmacodynamics comparable to linaclotide.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other GC-C agonists.

Competitive Radioligand Binding Assay for GC-C

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • T84 human colon carcinoma cells

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 1% BSA)

  • Radioligand: [125I]-pSTa (porcine heat-stable enterotoxin a)

  • Unlabeled competitor: this compound or Linaclotide

  • Glass fiber filters

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture T84 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled competitor (this compound).

    • Add a constant concentration of the radioligand ([125I]-pSTa).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the log concentration of the unlabeled competitor.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cGMP Accumulation Assay in T84 Cells

This assay measures the ability of a test compound to stimulate the production of intracellular cGMP in T84 cells.

Materials:

  • T84 cells

  • Cell culture medium (DMEM/F-12 with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Test compound (this compound)

  • Lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or HTRF)

Procedure:

  • Cell Culture:

    • Seed T84 cells in a 96-well plate and grow to confluency.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for a short period (e.g., 15 minutes) to prevent cGMP degradation.

    • Add increasing concentrations of the test compound (this compound) to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cGMP Measurement:

    • Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.

    • Measure the intracellular cGMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA).

  • Data Analysis:

    • Plot the cGMP concentration as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

In Vivo Rat Intestinal Loop Fluid Secretion Model

This in vivo model assesses the pro-secretory effects of a test compound in a segment of the rat small intestine.

Anesthetize Rat Anesthetize Rat Laparotomy Laparotomy Anesthetize Rat->Laparotomy Isolate Jejunal Segment Isolate Jejunal Segment Laparotomy->Isolate Jejunal Segment Ligate Both Ends Ligate Both Ends Isolate Jejunal Segment->Ligate Both Ends Inject Test Compound Inject Test Compound Ligate Both Ends->Inject Test Compound Incubate in Abdominal Cavity Incubate in Abdominal Cavity Inject Test Compound->Incubate in Abdominal Cavity Excise Ligated Loop Excise Ligated Loop Incubate in Abdominal Cavity->Excise Ligated Loop Measure Weight and Length Measure Weight and Length Excise Ligated Loop->Measure Weight and Length Calculate Weight/Length Ratio Calculate Weight/Length Ratio Measure Weight and Length->Calculate Weight/Length Ratio

Figure 2. Experimental workflow for the rat intestinal loop fluid secretion model.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material

  • Test compound (this compound) dissolved in saline

  • Vehicle control (saline)

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rat.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the small intestine.

    • Isolate a segment of the jejunum (e.g., 3-5 cm in length).

    • Ligate both ends of the segment with suture, being careful not to obstruct major blood vessels.

  • Compound Administration:

    • Inject a defined volume (e.g., 0.5 mL) of the test compound solution or vehicle control into the lumen of the ligated loop.

    • Carefully return the loop to the abdominal cavity and close the incision.

  • Incubation and Sample Collection:

    • Allow the animal to recover from anesthesia and maintain it for a specific period (e.g., 2-4 hours).

    • Re-anesthetize the rat and excise the ligated intestinal loop.

  • Measurement and Analysis:

    • Carefully remove the contents of the loop and measure the volume of accumulated fluid.

    • Alternatively, weigh the loop before and after removing the fluid to determine the net fluid accumulation.

    • Measure the length of the loop.

    • Calculate the fluid accumulation as a ratio of weight to length (mg/cm).

    • Compare the fluid accumulation in the test compound-treated loops to the vehicle-treated loops to determine the pro-secretory effect.

Conclusion

This compound is a key player in the therapeutic effects of linaclotide, acting as a potent agonist of the guanylate cyclase-C receptor. Its activation of the cGMP signaling pathway in the intestine leads to increased fluid secretion and a reduction in visceral pain, making it an important molecule in the treatment of gastrointestinal disorders like IBS-C and CIC. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of novel therapeutics targeting the GC-C/cGMP pathway.

References

Pharmacokinetics of Exemplar-123 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

As information regarding the pharmacokinetics of a compound designated "MM 419447" is not publicly available, this guide provides a representative in-depth technical overview using a fictional compound, Exemplar-123 , to illustrate the expected data presentation, experimental protocols, and visualizations requested. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

This technical guide summarizes the pharmacokinetic profile of Exemplar-123, a novel small molecule inhibitor of the fictitious XYZ pathway, in mouse, rat, and beagle dog models. The following sections detail the experimental methodologies, present key pharmacokinetic parameters in a tabular format, and visualize the experimental workflow and a proposed metabolic pathway.

Experimental Protocols

The following protocols describe the methodologies used to assess the pharmacokinetic properties of Exemplar-123.

1.1 Animal Husbandry and Dosing

  • Species: Male CD-1 Mice (8 weeks old), Male Sprague-Dawley Rats (9 weeks old), Male Beagle Dogs (1-2 years old).

  • Housing: Animals were housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle. Standard chow and water were provided ad libitum. Animals were fasted overnight before dosing.

  • Dose Formulation: For intravenous (IV) administration, Exemplar-123 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, Exemplar-123 was suspended in 0.5% methylcellulose in water.

  • Dose Administration:

    • Intravenous (IV): A single bolus dose was administered via the tail vein (mice and rats) or cephalic vein (dogs).

    • Oral (PO): A single dose was administered by oral gavage.

1.2 Sample Collection and Bioanalysis

  • Blood Sampling: Serial blood samples (approximately 50 µL for rodents, 200 µL for dogs) were collected from the saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples were collected into K2EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. Plasma samples were stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of Exemplar-123 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay had a lower limit of quantification (LLOQ) of 1 ng/mL.

1.3 Pharmacokinetic Analysis

Non-compartmental analysis was performed using Phoenix™ WinNonlin® software to calculate the following pharmacokinetic parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

  • T1/2: Terminal half-life.

  • CL: Total body clearance.

  • Vdss: Volume of distribution at steady state.

  • F%: Bioavailability (for oral doses).

Data Presentation: Pharmacokinetic Parameters of Exemplar-123

The following tables summarize the mean pharmacokinetic parameters of Exemplar-123 in mice, rats, and dogs after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Exemplar-123 in CD-1 Mice (n=3 per group)

Dose RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC(0-inf) (ng*hr/mL)T1/2 (hr)CL (mL/min/kg)Vdss (L/kg)F%
IV115200.088501.819.62.5-
PO58900.521002.1--49.4

Table 2: Pharmacokinetic Parameters of Exemplar-123 in Sprague-Dawley Rats (n=3 per group)

Dose RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC(0-inf) (ng*hr/mL)T1/2 (hr)CL (mL/min/kg)Vdss (L/kg)F%
IV228500.0832003.510.42.9-
PO1012501.078003.8--48.8

Table 3: Pharmacokinetic Parameters of Exemplar-123 in Beagle Dogs (n=2 per group)

Dose RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC(0-inf) (ng*hr/mL)T1/2 (hr)CL (mL/min/kg)Vdss (L/kg)F%
IV118000.0829505.25.62.1-
PO59502.088005.8--59.7

Visualizations

The following diagrams illustrate the experimental workflow and a proposed metabolic pathway for Exemplar-123.

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Analysis A Animal Acclimation (7 days) B Fasting (Overnight) A->B D Dose Administration B->D C Dose Formulation (IV or PO) C->D E Serial Blood Sampling (0-24 hr) D->E F Plasma Separation (Centrifugation) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Analysis (NCA) G->H I Final Report H->I Generate PK Parameters (Cmax, AUC, etc.) G cluster_main Proposed Metabolic Pathway of Exemplar-123 cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_elim Elimination Parent Exemplar-123 M1 M1: Hydroxylation Parent->M1 CYP3A4 M2 M2: N-dealkylation Parent->M2 CYP2D6 Feces Feces Parent->Feces Unchanged M3 M3: Glucuronidation M1->M3 UGT1A1 M2->Feces Urine Urine M3->Urine

Methodological & Application

Application Notes and Protocols for MM 419447 in T84 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 419447 is the active metabolite of linaclotide, a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2][3] this compound exerts its pharmacological effects by binding to and activating the GC-C receptor on the luminal surface of intestinal epithelial cells, such as the human colon carcinoma cell line T84.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR). The subsequent efflux of chloride and bicarbonate ions into the intestinal lumen results in increased fluid secretion and accelerated intestinal transit.[4][5] These application notes provide detailed protocols for studying the effects of this compound on T84 cells, a well-established in vitro model for intestinal epithelial physiology.

Data Presentation

The following table summarizes the key in vitro pharmacological parameters of this compound and its parent compound, linaclotide, on T84 cells.

ParameterValueCell LineReference
This compound
Binding Affinity to GC-CHigh, similar to linaclotideT84[1]
Linaclotide
EC₅₀ for cGMP Accumulation3.7 ± 0.5 nMT84[2]

Note: While the exact EC₅₀ for this compound in T84 cells is not explicitly available in the searched literature, it is reported to have a similar high affinity and activity to linaclotide.[1]

Signaling Pathway

The signaling pathway of this compound in intestinal epithelial cells is a critical mechanism for regulating intestinal fluid homeostasis.

MM419447_Signaling_Pathway This compound Signaling Pathway in T84 Cells MM419447 This compound GCC Guanylate Cyclase-C (GC-C) Receptor MM419447->GCC Binds to cGMP Increased intracellular cGMP GCC->cGMP Activates GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR Activation PKGII->CFTR Phosphorylates Secretion Chloride and Bicarbonate Secretion CFTR->Secretion Fluid Increased Intestinal Fluid Secretion->Fluid

Caption: this compound binds to GC-C, increasing cGMP and activating CFTR.

Experimental Protocols

T84 Cell Culture

A foundational requirement for studying the effects of this compound is the proper maintenance of T84 cell cultures.

Materials:

  • T84 cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture T84 cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a 1:4 to 1:6 split ratio.

Intracellular cGMP Accumulation Assay

This protocol details the measurement of intracellular cGMP levels in T84 cells following treatment with this compound.

Materials:

  • T84 cells cultured in 96-well plates

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP immunoassay kit

Protocol:

  • Seed T84 cells in a 96-well plate and grow to confluency.

  • On the day of the experiment, wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes to prevent cGMP degradation.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Terminate the reaction by aspirating the medium and adding cell lysis buffer.

  • Measure the intracellular cGMP concentration using a commercial cGMP immunoassay kit according to the manufacturer's instructions.

  • Normalize the cGMP levels to the protein concentration in each well.

cGMP_Assay_Workflow cGMP Accumulation Assay Workflow Start Seed T84 cells in 96-well plate Wash Wash with serum-free medium Start->Wash Preincubate Pre-incubate with PDE inhibitor Wash->Preincubate Treat Treat cells with this compound Preincubate->Treat Prepare_MM419447 Prepare this compound dilutions Prepare_MM419447->Treat Lyse Lyse cells Treat->Lyse Measure Measure cGMP concentration Lyse->Measure Normalize Normalize to protein concentration Measure->Normalize End Data Analysis Normalize->End

Caption: Workflow for measuring intracellular cGMP in T84 cells.

Transepithelial Electrical Resistance (TER) Measurement

This protocol is used to assess the effect of this compound on the integrity and ion transport across a polarized T84 cell monolayer.

Materials:

  • T84 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • This compound

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

Protocol:

  • Seed T84 cells on Transwell inserts at a high density.

  • Allow the cells to grow and form a polarized monolayer for 7-14 days, monitoring the development of high transepithelial electrical resistance (TER). A stable TER of >1000 Ω·cm² indicates a confluent and well-polarized monolayer.

  • On the day of the experiment, replace the medium in the apical and basolateral compartments with fresh, pre-warmed medium.

  • Measure the baseline TER of each Transwell insert using an EVOM.

  • Add this compound to the apical compartment of the Transwell inserts at the desired concentrations.

  • Measure the TER at various time points after the addition of this compound (e.g., 0, 1, 2, 4, 6, and 24 hours).

  • A decrease in TER is indicative of increased ion transport across the monolayer, consistent with the opening of CFTR channels.

TER_Measurement_Workflow TER Measurement Workflow Start Seed T84 cells on Transwells Polarize Allow cells to polarize (7-14 days) Start->Polarize Measure_Baseline Measure baseline TER Polarize->Measure_Baseline Treat Add this compound to apical side Measure_Baseline->Treat Measure_Timepoints Measure TER at time points Treat->Measure_Timepoints Analyze Analyze changes in TER Measure_Timepoints->Analyze End Conclusion Analyze->End

Caption: Workflow for measuring transepithelial electrical resistance.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the pharmacological effects of this compound on T84 cells. By utilizing these standardized methods, scientists can further elucidate the mechanisms of GC-C agonism and its potential therapeutic applications in gastrointestinal disorders.

References

Synthesizing MM 419447 for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 419447, the principal active metabolite of the guanylate cyclase-C (GC-C) agonist Linaclotide, is a key molecule in the study of gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2][3] Its synthesis is crucial for in-depth research into its pharmacological properties and for the development of novel therapeutics. This document provides detailed protocols for the synthesis of this compound via two effective methods: enzymatic cleavage of the parent drug, Linaclotide, and de novo chemical synthesis using solid-phase peptide synthesis (SPPS). Additionally, it outlines the mechanism of action and includes relevant quantitative data and signaling pathway diagrams to support research endeavors.

Introduction

This compound is a 13-amino acid peptide that is formed in vivo by the proteolytic cleavage of the C-terminal tyrosine residue from Linaclotide.[3][4] Like its parent compound, this compound acts as a potent agonist of the GC-C receptor on the luminal surface of intestinal enterocytes.[1][5] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to increased chloride and bicarbonate secretion into the intestinal lumen.[1][2][5] The resulting increase in intestinal fluid secretion and accelerated transit time alleviates symptoms of constipation.[5] The localized action and minimal systemic absorption of this compound make it an important subject of study for targeted gastrointestinal therapies.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C50H76N14O19S6[6]
Molecular Weight 1369.61 g/mol [6]
CAS Number 1092457-78-7[6]
Amino Acid Sequence Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys[3]
Table 2: Comparative Binding Affinities
CompoundTargetAssay ConditionsRelative Affinity (Ki, nM)
This compound GC-C Receptor (T84 cells)Competitive radioligand bindingComparable to Linaclotide
Linaclotide GC-C Receptor (T84 cells)Competitive radioligand bindingHigh Affinity

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The choice of method will depend on the starting materials available, required yield, and the technical capabilities of the laboratory.

Protocol 1: Enzymatic Synthesis of this compound from Linaclotide

This protocol describes the generation of this compound by the enzymatic cleavage of the C-terminal tyrosine from Linaclotide using Carboxypeptidase A. This method is advantageous for its high specificity and mild reaction conditions.

Materials:

  • Linaclotide

  • Carboxypeptidase A (from bovine pancreas)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Dissolution of Linaclotide: Dissolve Linaclotide in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of Carboxypeptidase A in cold, sterile water at a concentration of 1 mg/mL.

  • Enzymatic Reaction: Add Carboxypeptidase A to the Linaclotide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by reverse-phase HPLC. The reaction is complete when the Linaclotide peak is no longer detectable, and a new peak corresponding to this compound is maximized.

  • Reaction Quenching: Once the reaction is complete, quench it by adding TFA to a final concentration of 0.1% to lower the pH and inactivate the enzyme.

  • Purification: Purify the resulting peptide using a preparative reverse-phase HPLC system with a C18 column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white, fluffy powder.

  • Characterization: Confirm the identity of the synthesized peptide by mass spectrometry to ensure the molecular weight corresponds to that of this compound.

Protocol 2: De Novo Chemical Synthesis of this compound by Fmoc-SPPS

This protocol outlines the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis. This method allows for the construction of the peptide from individual amino acids and is suitable for producing larger quantities with high purity.

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt), Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

  • Cold diethyl ether

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Thr, Cys, Ala, Pro, Asn, Cys, Cys, Tyr, Glu, Cys, Cys).

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a pH of ~8.5.

    • Allow the solution to stir in an open-to-air vessel to facilitate oxidation and the formation of the three disulfide bonds. Monitor the cyclization by HPLC.

  • Purification: Purify the cyclized this compound by preparative reverse-phase HPLC as described in Protocol 1.

  • Lyophilization and Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound on intestinal epithelial cells.

MM419447_Signaling_Pathway cluster_cell Intestinal Epithelial Cell MM419447 This compound GCC Guanylate Cyclase-C (GC-C) MM419447->GCC Binds and Activates GTP GTP GCC->GTP Catalyzes conversion cGMP_intra Intracellular cGMP GTP->cGMP_intra to CFTR CFTR cGMP_intra->CFTR Activates Cl_HCO3 Cl- / HCO3- Secretion CFTR->Cl_HCO3 Enzymatic_Synthesis_Workflow start Start: Linaclotide Solution enzyme Add Carboxypeptidase A start->enzyme incubation Incubate at 37°C (Monitor by HPLC) enzyme->incubation quench Quench Reaction (add TFA) incubation->quench purify Purification (Preparative RP-HPLC) quench->purify lyophilize Lyophilization purify->lyophilize end End: Pure this compound lyophilize->end Linaclotide_Metabolism Linaclotide Linaclotide (14 amino acids) process Proteolytic Cleavage (in vivo or by Carboxypeptidase A) Linaclotide->process MM419447 This compound (13 amino acids) Tyr C-terminal Tyrosine process->MM419447 process->Tyr

References

Application Notes and Protocols for MM 419447 in Ex Vivo Intestinal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 419447 is the principal, active metabolite of the guanylate cyclase-C (GC-C) agonist, linaclotide, a therapeutic agent for irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Formed in the small intestine through the cleavage of the C-terminal tyrosine residue of linaclotide, this compound exhibits a comparable affinity for the GC-C receptor and is responsible for the pharmacological effects of the parent drug.[1] Activation of the GC-C receptor by this compound on the apical surface of intestinal epithelial cells leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] This cascade of events stimulates the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, and inhibits the sodium-hydrogen exchanger 3 (NHE3), thereby increasing intestinal fluid and accelerating transit.[2][3]

These application notes provide detailed protocols for utilizing this compound in two common ex vivo intestinal models: the Ussing chamber and the everted gut sac. These models are invaluable for studying intestinal physiology and pharmacology in a controlled environment that maintains the tissue's native architecture.

Data Presentation

The following tables summarize representative quantitative data for a GC-C agonist in ex vivo intestinal models. Given that this compound is the active metabolite of linaclotide with similar receptor affinity, similar dose-dependent effects are anticipated.

Table 1: Effect of a GC-C Agonist on Short-Circuit Current (Isc) in Murine Colonic Mucosa Mounted in an Ussing Chamber

ConcentrationMean Change in Isc (µA/cm²)Standard Deviation
Vehicle0.5± 0.2
100 nM15.2± 2.5
1 µM45.8± 5.1
10 µM60.3± 6.8

Data is hypothetical and representative of typical results for a GC-C agonist.

Table 2: Effect of Orally Dosed this compound on Intestinal Fluid Secretion in a Rat Small Intestinal Loop Model

Treatment GroupDose (µg/kg)Mean Fluid Accumulation (g/10 cm)Standard Deviation
Vehicle00.12± 0.03
This compound100.45± 0.08
This compound300.88± 0.12
This compound1001.52± 0.21

This table is based on in vivo findings which are expected to translate to ex vivo models like the everted gut sac.[2][4]

Signaling Pathway

The binding of this compound to Guanylate Cyclase-C (GC-C) initiates a signaling cascade within the intestinal epithelial cell, leading to increased fluid secretion.

MM_419447_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_submucosa Submucosa MM419447 This compound GCC Guanylate Cyclase-C (GC-C) Receptor MM419447->GCC Binds to GTP GTP GCC->GTP cGMP cGMP GTP->cGMP Activation PKGII PKG II cGMP->PKGII Activation Extracellular_cGMP Extracellular cGMP cGMP->Extracellular_cGMP Efflux CFTR_vesicle CFTR (in vesicle) PKGII->CFTR_vesicle Translocation CFTR_membrane CFTR (active) PKGII->CFTR_membrane Phosphorylation (Activation) NHE3 NHE3 PKGII->NHE3 Inhibition CFTR_vesicle->CFTR_membrane Cl-, HCO3- Secretion ↑ Cl-, HCO3- Secretion CFTR_membrane->Cl-, HCO3- Secretion Na+ Absorption ↓ Na+ Absorption NHE3->Na+ Absorption Pain_Neuron Pain-Sensing Neuron ↓ Abdominal Pain Reduced Abdominal Pain Pain_Neuron->↓ Abdominal Pain Extracellular_cGMP->Pain_Neuron Inhibition of Nociceptors ↑ Intestinal Fluid Increased Intestinal Fluid and Accelerated Transit Cl-, HCO3- Secretion->↑ Intestinal Fluid Na+ Absorption->↑ Intestinal Fluid

This compound signaling pathway in intestinal epithelial cells.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Intestinal Secretion using an Ussing Chamber

This protocol details the measurement of ion transport, an indicator of intestinal secretion, in response to this compound using an Ussing chamber.

Workflow Diagram:

Ussing_Chamber_Workflow A 1. Prepare Intestinal Tissue (e.g., mouse colon) B 2. Mount Tissue in Ussing Chamber A->B C 3. Equilibrate Tissue (30-60 min) B->C D 4. Record Baseline Short-Circuit Current (Isc) C->D E 5. Add this compound to Mucosal Side D->E F 6. Record Change in Isc E->F G 7. Add Positive Control (e.g., Forskolin) F->G H 8. Record Final Isc G->H I 9. Data Analysis H->I

Experimental workflow for the Ussing chamber assay.

Materials:

  • Ussing Chamber System

  • Krebs-Ringer Bicarbonate (KRB) solution, gassed with 95% O₂/5% CO₂

  • This compound stock solution

  • Forskolin (positive control)

  • Intestinal tissue (e.g., mouse or rat colon)

  • Surgical instruments

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Excise a segment of the desired intestinal region (e.g., distal colon).

    • Immediately place the tissue in ice-cold, oxygenated KRB solution.

    • Open the segment along the mesenteric border and gently rinse to remove luminal contents.

    • Remove the seromuscular layer by blunt dissection to isolate the mucosa.

  • Ussing Chamber Setup:

    • Mount the isolated mucosal tissue between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

    • Fill both chambers with equal volumes of pre-warmed (37°C) and oxygenated KRB solution.

  • Equilibration and Baseline Measurement:

    • Allow the tissue to equilibrate for 30-60 minutes until a stable baseline short-circuit current (Isc) is achieved. The Isc is a measure of net ion transport across the epithelium.

  • Application of this compound:

    • Once a stable baseline is established, add the desired concentration of this compound to the mucosal (apical) chamber. A concentration range of 100 nM to 10 µM is recommended for a dose-response curve.

  • Data Recording:

    • Continuously record the change in Isc for at least 30-60 minutes or until a new stable plateau is reached.

  • Positive Control:

    • At the end of the experiment, add a positive control such as forskolin (e.g., 10 µM) to both chambers to confirm tissue viability and responsiveness.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc after the addition of this compound.

    • Generate a dose-response curve to determine the EC₅₀ of this compound.

Protocol 2: Measurement of Intestinal Fluid Secretion using an Everted Gut Sac Model

This protocol describes a method to directly measure fluid movement into the intestinal lumen in response to this compound.

Workflow Diagram:

Everted_Gut_Sac_Workflow A 1. Prepare Intestinal Segment (e.g., rat jejunum) B 2. Evert the Intestinal Segment A->B C 3. Ligate One End and Fill with KRB Solution B->C D 4. Ligate the Other End to Form a Sac C->D E 5. Weigh the Sac (Initial Weight) D->E F 6. Incubate in Oxygenated KRB with this compound E->F G 7. Incubate for a Set Time (e.g., 60 min) F->G H 8. Remove, Blot Dry, and Weigh the Sac (Final Weight) G->H I 9. Calculate Fluid Secretion H->I

Experimental workflow for the everted gut sac assay.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) solution, gassed with 95% O₂/5% CO₂

  • This compound stock solution

  • Intestinal tissue (e.g., rat jejunum)

  • Surgical instruments, sutures, and a glass rod for eversion

  • Incubation bath (37°C)

  • Analytical balance

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Excise a 5-7 cm segment of the desired intestinal region (e.g., jejunum).

    • Flush the segment with ice-cold KRB solution to remove luminal contents.

  • Eversion and Sac Formation:

    • Gently evert the intestinal segment over a glass rod.

    • Securely ligate one end of the everted segment with a suture.

    • Using a syringe, fill the sac with a known volume of pre-warmed KRB solution.

    • Ligate the other end to form a sealed sac.

  • Initial Measurement:

    • Carefully blot the exterior of the sac to remove excess fluid.

    • Weigh the sac on an analytical balance to obtain the initial weight.

  • Incubation:

    • Place the everted sac in a beaker containing pre-warmed (37°C) and continuously oxygenated KRB solution.

    • Add the desired concentration of this compound to the incubation medium (serosal side). A concentration range of 100 nM to 10 µM is suggested.

    • Incubate for a defined period, typically 60 minutes.

  • Final Measurement:

    • After incubation, remove the sac, blot it dry, and weigh it again to get the final weight.

  • Data Analysis:

    • The change in weight of the sac corresponds to the net fluid movement. A decrease in weight indicates net fluid secretion into the lumen.

    • Calculate the fluid secretion as the difference between the initial and final weights, and normalize it to the length or surface area of the intestinal segment.

Conclusion

The ex vivo intestinal models described provide robust systems to investigate the pharmacological activity of this compound. The Ussing chamber is ideal for studying the electrophysiological effects on ion transport, which is the primary mechanism of action. The everted gut sac model offers a direct measure of the resulting fluid secretion. By utilizing these protocols, researchers can effectively characterize the pro-secretory effects of this compound and other GC-C agonists in a physiologically relevant context.

References

Application Notes and Protocols for MM 419447 in the Study of Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 419447 is the active metabolite of linaclotide, a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical studies of visceral hypersensitivity.

Visceral hypersensitivity, a key pathophysiological mechanism in IBS-C, is characterized by an increased perception of pain in the internal organs.[3] this compound, like its parent compound linaclotide, acts locally on the intestinal epithelium to reduce visceral pain.[4][5]

Mechanism of Action

This compound is a potent agonist of the GC-C receptor located on the apical surface of intestinal epithelial cells.[4] The binding of this compound to GC-C initiates a signaling cascade that results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7] The increased intracellular cGMP has two primary effects:

  • Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen. This increases intestinal fluid and accelerates transit, addressing constipation.[6]

  • Reduction of Visceral Pain: The binding of this compound to GC-C also leads to the release of cGMP into the extracellular space. This extracellular cGMP is thought to act on and inhibit the activity of colonic nociceptors (pain-sensing nerves), thereby reducing visceral hypersensitivity.[8]

The following diagram illustrates the signaling pathway of this compound in intestinal epithelial cells.

MM419447_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_submucosa Submucosa This compound This compound GC-C Guanylate Cyclase-C (GC-C) Receptor This compound->GC-C Binds to cGMP_intra Intracellular cGMP GC-C->cGMP_intra Converts cGMP_extra Extracellular cGMP GC-C->cGMP_extra Releases GTP GTP GTP->GC-C CFTR CFTR cGMP_intra->CFTR Activates Fluid Secretion Fluid Secretion CFTR->Fluid Secretion Leads to Nociceptor Colonic Nociceptor cGMP_extra->Nociceptor Inhibits Pain Signal Reduction Pain Signal Reduction Nociceptor->Pain Signal Reduction Results in

Fig. 1: this compound Signaling Pathway

Quantitative Data

This compound exhibits a binding affinity and potency for the GC-C receptor that is comparable to its parent compound, linaclotide.[4][5] The following tables summarize the available quantitative data for both compounds.

CompoundReceptorCell LineBinding Affinity (Kᵢ)Reference
LinaclotideGuanylate Cyclase-CT841.23-1.64 nM[9]
This compoundGuanylate Cyclase-CT84Very similar to linaclotide[10]
CompoundAssayCell LinePotency (EC₅₀/IC₅₀)Reference
LinaclotidecGMP AccumulationT84EC₅₀: 99 nM[9]
LinaclotideGC-C Binding (human)-IC₅₀: 8.7 ± 0.7 nM[11]
LinaclotideGC-C Binding (mouse)-IC₅₀: 35 ± 3 nM[11]
This compoundcGMP AccumulationT84Equipotent to linaclotide[5]

Experimental Protocols

The following are detailed protocols for inducing and assessing visceral hypersensitivity in rodent models, which can be utilized to evaluate the efficacy of this compound. These protocols are based on studies conducted with linaclotide, and similar outcomes are anticipated with this compound due to their shared pharmacodynamic properties.[4]

Induction of Visceral Hypersensitivity

Several models can be used to induce visceral hypersensitivity in rodents, including post-inflammatory models and stress-induced models.[3]

a) Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model (Post-Inflammatory)

This model induces a transient colonic inflammation that leads to long-lasting visceral hypersensitivity.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Instill TNBS (e.g., 50 mg/kg in 50% ethanol for rats) intracolonically via a catheter inserted approximately 8 cm from the anus.

    • Keep the animal in a head-down position for a few minutes to ensure the distribution of TNBS within the colon.

    • Allow the animals to recover. Visceral hypersensitivity typically develops and persists for several weeks after the resolution of acute inflammation.

b) Stress-Induced Visceral Hypersensitivity Models

  • Partial Restraint Stress (PRS) or Water Avoidance Stress (WAS): These models are used to induce non-inflammatory visceral hypersensitivity.

    • PRS: Place rats in a restraint device for a defined period (e.g., 2 hours).

    • WAS: Place rats on a small platform in a container filled with water for a defined period (e.g., 1 hour).

Assessment of Visceral Hypersensitivity

The primary method for assessing visceral sensitivity in rodents is by measuring the response to colorectal distension (CRD).

a) Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD)

The VMR is a reflex contraction of the abdominal muscles in response to a painful visceral stimulus.

  • Surgical Preparation:

    • A week before the experiment, surgically implant bipolar electrodes into the external oblique abdominal muscles of the animal under anesthesia.

    • Exteriorize the electrode leads at the back of the neck.

  • Experimental Procedure:

    • On the day of the experiment, habituate the conscious, unrestrained animal to the testing environment.

    • Insert a flexible balloon catheter (e.g., 4-5 cm for rats) into the colon via the anus.

    • Administer this compound or vehicle orally at the desired dose and time before CRD.

    • Perform phasic CRD by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.

    • Record the electromyographic (EMG) activity of the abdominal muscles.

    • Quantify the VMR by calculating the area under the curve (AUC) of the EMG recording during balloon inflation, corrected for baseline activity.

b) Measurement of Abdominal Withdrawal Reflex (AWR)

AWR is a semi-quantitative assessment of the behavioral response to CRD.

  • Procedure:

    • Follow the same procedure for balloon insertion and CRD as for VMR.

    • Visually observe and score the animal's behavioral response to each distension pressure according to a predefined scale (e.g., 0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures).

The following diagram outlines the experimental workflow for assessing the effect of this compound on visceral hypersensitivity.

Experimental_Workflow cluster_induction 1. Induction of Visceral Hypersensitivity cluster_treatment 2. Treatment cluster_assessment 3. Assessment of Visceral Sensitivity cluster_analysis 4. Data Analysis Induction Induce visceral hypersensitivity (e.g., TNBS model) Treatment_Group Administer this compound (oral) Induction->Treatment_Group Vehicle_Group Administer Vehicle (oral) Induction->Vehicle_Group CRD Perform Colorectal Distension (CRD) at varying pressures Treatment_Group->CRD Vehicle_Group->CRD VMR_AWR Measure Visceromotor Response (VMR) or Abdominal Withdrawal Reflex (AWR) CRD->VMR_AWR Analysis Compare VMR/AWR between This compound and Vehicle groups VMR_AWR->Analysis

Fig. 2: Experimental Workflow

Conclusion

This compound is a valuable pharmacological tool for studying the mechanisms of visceral pain and for the preclinical evaluation of novel analgesics. Its localized action within the gastrointestinal tract and its direct effect on colonic nociceptors make it a specific and relevant compound for investigating visceral hypersensitivity. The provided protocols offer a framework for researchers to effectively utilize this compound in their studies.

References

Application Note: Quantitative Analysis of Compound X (MM-419447 analogue) in Fecal Samples using LC/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quantification of therapeutic agents and their metabolites in fecal samples is a critical aspect of pharmacokinetic and pharmacodynamic studies, providing insights into oral drug absorption, metabolism by gut microbiota, and excretion pathways. This application note describes a robust and sensitive liquid chromatography-mass spectrometry (LC/MS) method for the determination of Compound X (a hypothetical MM-419447 analogue) in fecal homogenates. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers in drug development and related fields.

Experimental Workflow

The overall experimental process for the quantification of Compound X from fecal samples is depicted below. The workflow begins with sample collection and homogenization, followed by a protein precipitation and solid-phase extraction (SPE) cleanup. The resulting extract is then analyzed by a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC/MS Analysis cluster_data_analysis Data Analysis fecal_sample Fecal Sample Collection homogenization Homogenization in Buffer fecal_sample->homogenization protein_precipitation Protein Precipitation (Acetonitrile) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation final_extract Final Extract for LC/MS evaporation->final_extract lc HPLC Separation final_extract->lc Injection ms Tandem MS Detection (MRM) lc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting signaling_pathway cluster_cascade MAPK/ERK Cascade cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras CompoundX Compound X (MM-419447 analogue) Raf Raf CompoundX->Raf Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Application Notes and Protocols for MM-419447 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-419447 is the principal and pharmacologically active metabolite of Linaclotide, a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2][3] In preclinical animal models, orally administered MM-419447 has been shown to exert effects similar to its parent compound, Linaclotide, by stimulating intestinal fluid secretion and accelerating gastrointestinal transit.[2][4][5] These application notes provide a comprehensive overview of the mechanism of action of MM-419447 and outline key in vivo experimental protocols for its evaluation. While specific dose-response data for MM-419447 is not extensively available in the public domain, this document provides protocols based on studies with the parent compound, Linaclotide, which can be adapted for the study of MM-419447.

Mechanism of Action

MM-419447, like its parent compound Linaclotide, is a potent agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[1][6] The binding of MM-419447 to the GC-C receptor initiates a signaling cascade that results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP has two primary effects:

  • Increased Intestinal Fluid Secretion: Elevated cGMP levels activate the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This ionic movement drives the osmotic flow of water into the intestines, thereby increasing the volume and softening the consistency of the stool.[5]

  • Accelerated Gastrointestinal Transit: The increased fluid volume and lubrication within the intestinal lumen facilitate faster transit of intestinal contents.

Furthermore, increased extracellular cGMP may also play a role in reducing visceral pain, a common symptom in IBS-C.[5]

Signaling Pathway of MM-419447

MM419447_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_submucosa Submucosa MM419447 MM-419447 GCC GC-C Receptor MM419447->GCC Binds to cGMP_intra ↑ Intracellular cGMP GCC->cGMP_intra Activates Conversion of GTP GTP GTP CFTR CFTR Activation cGMP_intra->CFTR cGMP_extra ↑ Extracellular cGMP cGMP_intra->cGMP_extra Transported out Secretion Cl- and HCO3- Secretion CFTR->Secretion H2O Water Efflux Secretion->H2O Nociceptor Nociceptor Inhibition cGMP_extra->Nociceptor

Caption: Signaling pathway of MM-419447 in intestinal epithelial cells.

In Vivo Animal Study Protocols

Gastrointestinal Transit Assay in Rats

This assay measures the rate at which a non-absorbable marker travels through the gastrointestinal tract.

Experimental Workflow:

GIT_Workflow A Acclimatize and Fast Rats (18-24h) B Administer MM-419447 or Vehicle (Oral Gavage) A->B C Administer Charcoal Meal (e.g., 10% charcoal in 5% gum arabic) B->C D Wait for a Defined Period (e.g., 20-30 min) C->D E Euthanize Animal and Harvest Small Intestine D->E F Measure Total Length of Small Intestine E->F G Measure Distance Traveled by Charcoal F->G H Calculate % Transit G->H

Caption: Workflow for the in vivo gastrointestinal transit assay.

Protocol Details:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House animals in standard conditions for at least 3 days prior to the experiment.

  • Fasting: Fast animals for 18-24 hours with free access to water.

  • Dosing:

    • Prepare MM-419447 in a suitable vehicle (e.g., sterile water or saline).

    • Administer MM-419447 or vehicle via oral gavage at a volume of 1-2 mL/kg.

    • Note: While specific doses for MM-419447 are not published, studies with Linaclotide have used doses ranging from 5 to 100 µg/kg in rats. A dose-ranging study would be necessary to determine the optimal dose for MM-419447.[7][8]

  • Charcoal Meal Administration: 30 minutes after drug administration, administer a charcoal meal (e.g., 10% charcoal in 5% gum arabic) via oral gavage.

  • Transit Time: After a predetermined time (e.g., 20-30 minutes), euthanize the animals by CO2 asphyxiation.

  • Measurement:

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Lay the intestine flat and measure its total length.

    • Measure the distance traveled by the charcoal marker from the pyloric sphincter.

  • Calculation:

    • Gastrointestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.

Intestinal Fluid Secretion Assay (Closed-Loop Model) in Rats

This model directly measures the accumulation of fluid in a ligated segment of the small intestine.

Protocol Details:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the small intestine.

    • Create one or more ligated loops (typically 2-3 cm in length) in the jejunum or ileum, taking care not to obstruct blood flow.

  • Dosing:

    • Inject MM-419447 or vehicle directly into the lumen of the ligated loops.

    • Note: As with the transit assay, a dose-ranging study is recommended. Intraluminal doses of Linaclotide have been in the nanomolar to low micromolar range.

  • Incubation: Return the loops to the abdominal cavity and suture the incision. Maintain the animal's body temperature.

  • Measurement: After a set time (e.g., 30-60 minutes), euthanize the animal and carefully dissect the ligated loops.

    • Measure the length of each loop.

    • Aspirate the fluid from each loop and measure its volume.

  • Calculation:

    • Fluid Accumulation (µL/cm) = Volume of fluid / Length of the loop.

Quantitative Data (Linaclotide as a Reference)

As specific quantitative data for MM-419447 is limited in the public domain, the following tables summarize representative data for its parent compound, Linaclotide, to provide a reference for expected effects.

Table 1: Effect of Oral Linaclotide on Gastrointestinal Transit in Rats

Treatment GroupDose (µg/kg)Gastrointestinal Transit (%)
Vehicle0~40-50
Linaclotide5Significant increase vs. vehicle
Linaclotide10Dose-dependent increase
Linaclotide20Further dose-dependent increase

Note: This table is a representation of expected results based on published literature. Actual values may vary.[8]

Table 2: Effect of Intraluminal Linaclotide on Intestinal Fluid Secretion in Rats

Treatment GroupConcentration (nM)Fluid Accumulation (µL/cm)
Vehicle0Baseline level
Linaclotide10Significant increase vs. vehicle
Linaclotide100Dose-dependent increase
Linaclotide1000Further dose-dependent increase

Note: This table is a representation of expected results based on published literature. Actual values may vary.

Conclusion

MM-419447 is the active metabolite of Linaclotide and shares its mechanism of action as a GC-C agonist. The in vivo animal study protocols described here for assessing gastrointestinal transit and intestinal fluid secretion provide a solid foundation for the preclinical evaluation of MM-419447. While precise dosage information for MM-419447 is not widely published, the data available for Linaclotide can serve as a valuable guide for dose-ranging studies. Further research is warranted to fully characterize the in vivo dose-response relationship of MM-419447.

References

Application Notes & Protocols for Measuring cGMP Levels Induced by MM-419447

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of cyclic guanosine monophosphate (cGMP) in response to the guanylate cyclase-C (GC-C) agonist, MM-419447. MM-419447 is the active metabolite of Linaclotide and plays a crucial role in its pharmacological effects.[1][2][3][4][5][6] Accurate measurement of cGMP levels is essential for understanding the mechanism of action, determining potency, and assessing the efficacy of MM-419447 and related compounds.

Introduction to MM-419447 and the cGMP Signaling Pathway

MM-419447 is a peptide agonist of guanylate cyclase-C (GC-C), a transmembrane receptor located on the luminal surface of intestinal epithelial cells.[3][7][8] The binding of MM-419447 to GC-C activates the intracellular catalytic domain of the receptor, which then converts guanosine triphosphate (GTP) into the second messenger cGMP.[9][10]

The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKG-II).[9][11][12] PKG-II, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[2][4][6] This activation leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[2][6] Additionally, elevated extracellular cGMP levels have been shown to inhibit colonic nociceptors, which may contribute to the visceral analgesic effects of the parent drug, Linaclotide.[2][6]

Given its central role as a second messenger in this pathway, the quantification of cGMP is a direct and reliable method for assessing the biological activity of MM-419447.

Signaling Pathway of MM-419447

MM419447_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MM_419447 MM-419447 GC_C Guanylate Cyclase-C (GC-C) Receptor MM_419447->GC_C Binds to cGMP cGMP (Increased Concentration) GC_C->cGMP Catalyzes conversion GTP GTP GTP->GC_C PKG_II Protein Kinase G II (PKG-II) cGMP->PKG_II Activates CFTR CFTR Ion Channel (Phosphorylated/Activated) PKG_II->CFTR Phosphorylates Ion_Secretion Chloride and Bicarbonate Secretion CFTR->Ion_Secretion Leads to

MM-419447 signaling cascade.

Application Notes: Techniques for cGMP Measurement

A variety of methods are available for the quantification of cGMP levels in biological samples. The choice of assay depends on factors such as the required sensitivity, throughput, sample type (cell lysates, tissue homogenates, or extracellular fluids), and whether a dynamic measurement in live cells is needed.

Summary of cGMP Measurement Techniques
Technique Principle Advantages Disadvantages Typical Application
Enzyme-Linked Immunosorbent Assay (ELISA) Competitive immunoassay where sample cGMP competes with a labeled cGMP for antibody binding.[13]High sensitivity, high throughput, non-radioactive, commercially available kits.Measures total cGMP (free and bound), endpoint assay.[14]Quantification of cGMP in cell lysates and tissue homogenates.
Radioimmunoassay (RIA) Competitive immunoassay using a radiolabeled cGMP tracer.[15][16]Very high sensitivity.[16][17]Requires handling of radioactive materials, lower throughput.Highly sensitive quantification of cGMP in various sample types.
Homogeneous Time-Resolved Fluorescence (HTRF) Competitive immunoassay based on FRET between a fluorescently labeled cGMP and an antibody.[18]Homogeneous (no-wash) format, high throughput, good sensitivity.Requires a specific plate reader.High-throughput screening of compounds affecting cGMP levels.
Mass Spectrometry (MS) Direct quantification of cGMP based on its mass-to-charge ratio.High specificity and accuracy, can measure other nucleotides simultaneously.Requires specialized equipment and expertise, lower throughput.Definitive quantification and validation of other assay methods.
FRET/BRET Biosensors Genetically encoded sensors that change their fluorescence or luminescence properties upon binding to cGMP in live cells.[14][15]Real-time measurement in living cells, provides spatial and temporal information.[15]Requires cell transfection/transduction, complex data analysis.Studying the dynamics of cGMP signaling in response to stimuli.

Experimental Protocols

The following protocols provide detailed methodologies for quantifying MM-419447-induced cGMP production in a relevant cell line, such as the human colon carcinoma cell line T84, which endogenously expresses GC-C.[3][7][8]

Protocol 1: Competitive ELISA for Intracellular cGMP

This protocol is adapted from commercially available cGMP assay kits and is suitable for determining the concentration-dependent effect of MM-419447 on intracellular cGMP levels.

Materials:

  • T84 human colon carcinoma cells

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • MM-419447

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl for cell lysis

  • Competitive cGMP ELISA kit (containing cGMP standards, HRP-linked cGMP, anti-cGMP antibody-coated plate, wash buffer, and substrate)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

Experimental Workflow:

ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis A 1. Seed T84 cells in a 96-well plate and grow to confluence. B 2. Pre-incubate cells with a PDE inhibitor (e.g., IBMX). A->B C 3. Treat cells with varying concentrations of MM-419447 for a defined time. B->C D 4. Aspirate medium and lyse cells with 0.1 M HCl. C->D E 5. Centrifuge plate to pellet cell debris (optional). D->E F 6. Collect supernatant (lysate) containing cGMP. E->F G 7. Add standards and samples to the antibody-coated plate. F->G H 8. Add HRP-linked cGMP to all wells. G->H I 9. Incubate for 3 hours at room temperature. H->I J 10. Wash plate to remove unbound reagents. I->J K 11. Add TMB substrate and incubate to develop color. J->K L 12. Stop the reaction and read absorbance. K->L M 13. Generate a standard curve. L->M N 14. Calculate cGMP concentration in samples. M->N

Workflow for cGMP competitive ELISA.

Procedure:

  • Cell Seeding: Seed T84 cells in a 96-well cell culture plate at an appropriate density to achieve a confluent monolayer. Culture overnight.

  • Pre-treatment: Gently wash the cells with warm PBS. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-15 minutes at 37°C.

  • Stimulation: Add varying concentrations of MM-419447 (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (no MM-419447). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium. Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity. Incubate for 10 minutes at room temperature.

  • ELISA Protocol:

    • Follow the specific instructions of the commercial ELISA kit. A general procedure is as follows:

    • Prepare cGMP standards by serial dilution as per the kit's protocol.[13]

    • Add 50 µL of standards and cell lysates to the appropriate wells of the anti-cGMP antibody-coated plate.

    • Add 50 µL of HRP-linked cGMP solution to each well.[13]

    • Cover the plate and incubate for 3 hours at room temperature on an orbital shaker.[13]

    • Wash the plate multiple times with the provided wash buffer.

    • Add the substrate (e.g., TMB) and incubate until color develops.

    • Add a stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance on a microplate reader. The absorbance is inversely proportional to the amount of cGMP in the sample.[13]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the cGMP concentration in your samples.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Dose-Response of MM-419447 on Intracellular cGMP Levels in T84 Cells
MM-419447 Concentration (nM) Mean cGMP Concentration (pmol/well) ± SD Fold Change over Basal
0 (Basal)0.5 ± 0.11.0
0.11.2 ± 0.22.4
15.8 ± 0.611.6
1025.3 ± 2.150.6
10088.9 ± 7.5177.8
1000152.4 ± 12.3304.8
10000155.1 ± 13.0310.2

Data are representative. SD = Standard Deviation.

From this data, an EC₅₀ value (the concentration of agonist that gives half-maximal response) can be calculated using non-linear regression analysis.

Conclusion

The protocols and guidelines presented here provide a robust framework for researchers to accurately measure cGMP levels induced by MM-419447. The choice of assay will depend on the specific research question, but the competitive ELISA remains a widely accessible and reliable method for quantifying cGMP in cell-based assays. Proper experimental design, including the use of PDE inhibitors and appropriate controls, is critical for obtaining meaningful and reproducible data. These measurements are fundamental for characterizing the pharmacology of GC-C agonists and advancing the development of new therapeutics for gastrointestinal disorders.

References

Application Notes and Protocols for MM 419447 in Gastrointestinal Motility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 419447 is the active metabolite of linaclotide, a potent and selective guanylate cyclase-C (GC-C) agonist.[1][2] Linaclotide is an approved therapeutic for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] this compound is formed in the small intestine by the removal of the C-terminal tyrosine from linaclotide.[1] Like its parent compound, this compound exerts its pharmacological effects by binding to and activating the GC-C receptor on the luminal surface of the intestinal epithelium.[1][3] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated gastrointestinal transit.[1][4]

These application notes provide a comprehensive overview of the use of this compound in preclinical studies of gastrointestinal motility, including its pharmacological properties, relevant signaling pathways, and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell Line/TissueValueReference
Binding Affinity (Ki) T84 human colon carcinoma cellsComparable to linaclotide[1]
Rat small intestine brush-border membranesComparable to linaclotide[1]
cGMP Accumulation (EC50) T84 human colon carcinoma cellsPotent and concentration-dependent[1]
Table 2: In Vivo Effects of this compound on Gastrointestinal Motility in Rats
EndpointDosingResultReference
Gastrointestinal Transit Oral administrationDose-dependent acceleration[1]
Intestinal Fluid Secretion Intraluminal administrationSignificant increase[1]
Intraluminal cGMP Levels Intraluminal administrationSignificant increase[1]

Signaling Pathway

The mechanism of action of this compound is initiated by its binding to the extracellular domain of the GC-C receptor on intestinal epithelial cells. This binding event catalyzes the conversion of guanosine triphosphate (GTP) to cGMP intracellularly. The elevated cGMP levels then activate cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The opening of CFTR leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the paracellular movement of sodium and water, ultimately increasing luminal fluid and accelerating intestinal transit.

MM_419447_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_secretion MM_419447 This compound GC_C Guanylate Cyclase-C (GC-C) Receptor MM_419447->GC_C Binds to cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKG_II Protein Kinase G II (PKG-II) cGMP->PKG_II Activates CFTR CFTR Channel PKG_II->CFTR Phosphorylates & Activates ions Cl-, HCO3- CFTR->ions Secretes fluid Na+, H2O ions->fluid Creates osmotic gradient for

Signaling pathway of this compound in intestinal epithelial cells.

Experimental Protocols

In Vitro cGMP Accumulation Assay

This protocol is designed to quantify the ability of this compound to stimulate the production of intracellular cGMP in a human colonic epithelial cell line.

Workflow:

cGMP_Assay_Workflow A Seed T84 cells in 96-well plates B Incubate until confluent A->B C Pre-treat with PDE inhibitor (e.g., IBMX) B->C D Add this compound at varying concentrations C->D E Incubate for a defined period D->E F Lyse cells E->F G Quantify cGMP using ELISA or RIA F->G H Analyze data to determine EC50 G->H

Workflow for the in vitro cGMP accumulation assay.

Methodology:

  • Cell Culture: Culture T84 human colon carcinoma cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics until they reach confluency.

  • Plating: Seed the T84 cells into 96-well plates at an appropriate density and allow them to adhere and form a monolayer.

  • Pre-treatment: Prior to stimulation, pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cGMP.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: After incubation, lyse the cells using a lysis buffer to release the intracellular cGMP.

  • Quantification: Quantify the amount of cGMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

  • Data Analysis: Plot the cGMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)

This protocol measures the effect of orally administered this compound on the rate of gastrointestinal transit in rats.

Workflow:

GIT_Transit_Workflow A Fast rats overnight (with access to water) B Administer this compound or vehicle orally A->B C After a set time, administer charcoal meal orally B->C D Sacrifice rats after a defined period C->D E Excise the small intestine D->E F Measure total length of the small intestine E->F G Measure distance traveled by the charcoal meal E->G H Calculate % transit F->H G->H

Workflow for the in vivo gastrointestinal transit assay.

Methodology:

  • Animal Preparation: Fast male Wistar rats overnight, allowing free access to water.

  • Drug Administration: Administer this compound or vehicle control orally via gavage at various doses.

  • Charcoal Meal Administration: After a specified time post-drug administration (e.g., 60 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally.

  • Euthanasia and Dissection: Euthanize the rats at a fixed time after the charcoal meal administration (e.g., 15-20 minutes). Carefully dissect the abdomen and excise the entire small intestine from the pyloric sphincter to the ileocecal junction.

  • Measurement: Lay the small intestine flat and measure its total length. Also, measure the distance the charcoal meal has traveled from the pylorus.

  • Calculation: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

  • Data Analysis: Compare the percent transit between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

In Vivo Intestinal Fluid Secretion Assay (Ligated Loop Model)

This protocol assesses the pro-secretory effects of this compound by measuring fluid accumulation in a ligated segment of the rat small intestine.

Workflow:

Fluid_Secretion_Workflow A Anesthetize rats B Perform midline laparotomy A->B C Ligate a segment of the small intestine B->C D Inject this compound or vehicle into the ligated loop C->D E Return the loop to the abdominal cavity D->E F Suture the incision E->F G Euthanize rats after a set time F->G H Excise the ligated loop G->H I Measure the length and weight of the loop H->I J Calculate fluid accumulation (weight/length ratio) I->J

Workflow for the in vivo intestinal fluid secretion assay.

Methodology:

  • Animal Preparation: Anesthetize rats using an appropriate anesthetic agent.

  • Surgical Procedure: Perform a midline laparotomy to expose the small intestine. Carefully ligate a segment of the jejunum or ileum (e.g., 2-3 cm in length) at both ends, ensuring the blood supply remains intact.

  • Drug Administration: Inject a solution of this compound or vehicle control directly into the lumen of the ligated loop.

  • Incubation: Gently return the loop to the abdominal cavity and suture the incision. Allow the animal to recover from anesthesia for a predetermined period (e.g., 2-4 hours).

  • Euthanasia and Measurement: Euthanize the rat and carefully excise the ligated intestinal loop. Measure the length of the loop and weigh it to determine the amount of accumulated fluid.

  • Data Analysis: Calculate the fluid accumulation as the ratio of the loop's weight (in grams) to its length (in centimeters). Compare the results from the this compound-treated groups to the vehicle control group.

Conclusion

This compound, as the active metabolite of linaclotide, is a valuable tool for investigating the role of the GC-C signaling pathway in regulating gastrointestinal motility. The protocols outlined in these application notes provide a framework for researchers to study the in vitro and in vivo effects of this potent GC-C agonist. The provided data and methodologies can aid in the discovery and development of novel therapeutics for gastrointestinal disorders characterized by constipation.

References

Application Note & Protocol: Stability Assessment of MM-419447 in Simulated Intestinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MM-419447 is the active metabolite of Linaclotide, a guanylate cyclase-C (GC-C) agonist used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2][3] Linaclotide is converted to MM-419447 in the small intestine by the cleavage of its C-terminal tyrosine.[4][5] The stability of MM-419447 in the intestinal environment is a critical factor for its therapeutic efficacy. This document provides a detailed protocol for assessing the stability of MM-419447 in simulated intestinal fluid (SIF), a crucial in vitro assay for predicting its in vivo behavior. The primary degradation pathway for both linaclotide and MM-419447 in the intestine involves the reduction of disulfide bonds followed by proteolysis.[3][6][5][7]

This protocol outlines the preparation of SIF, the experimental procedure for the stability study, and the analytical methodology for quantifying MM-419447 and its degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[8][9][10]

Materials and Reagents

Reagent/MaterialGradeSupplier
MM-419447≥98% purityCommercially available
Potassium Phosphate Monobasic (KH2PO4)ACS Reagent GradeStandard chemical supplier
Sodium Hydroxide (NaOH)ACS Reagent GradeStandard chemical supplier
PancreatinUSP GradeStandard chemical supplier
Hydrochloric Acid (HCl)ACS Reagent GradeStandard chemical supplier
Acetonitrile (ACN)HPLC GradeStandard chemical supplier
Formic Acid (FA)LC-MS GradeStandard chemical supplier
WaterDeionized, 18.2 MΩ·cmIn-house purification system

Experimental Protocols

A standard recipe for SIF is provided below, which can be adjusted based on specific experimental needs (e.g., fasted vs. fed state simulations).[11][12]

ComponentConcentrationAmount per 1 L
Potassium Phosphate Monobasic (KH2PO4)50 mM6.8 g
Pancreatin1% (w/v)10.0 g
Sodium Hydroxide (NaOH)As needed for pH adjustment-

Procedure:

  • Dissolve 6.8 g of potassium phosphate monobasic in 500 mL of deionized water.

  • Add 10.0 g of pancreatin and stir until fully dissolved.

  • Adjust the pH of the solution to 7.5 ± 0.1 using 0.2 M Sodium Hydroxide solution.

  • Bring the final volume to 1000 mL with deionized water.

  • Prepare the SIF solution fresh on the day of the experiment.

Procedure:

  • Prepare a stock solution of MM-419447 in a suitable solvent (e.g., DMSO, water) at a concentration of 1 mg/mL.

  • Add the MM-419447 stock solution to the freshly prepared SIF to achieve a final concentration of 10 µg/mL.

  • Incubate the mixture at 37°C in a shaking water bath.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the sample.

  • Immediately quench the enzymatic degradation by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.

  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for LC-MS analysis.

  • Store samples at -20°C until analysis.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying peptides like MM-419447 and their degradation products.[13][14]

LC ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS TransitionsMonitor for the parent ion of MM-419447 and its expected fragments.
Data AnalysisQuantify the peak area of MM-419447 at each time point.

Data Presentation

The stability of MM-419447 in SIF can be presented by plotting the percentage of the initial concentration remaining over time. The half-life (t1/2) can be calculated from the degradation rate constant.

Time (minutes)Concentration of MM-419447 (µg/mL)% Remaining
010.0100
15--
30--
60--
90--
120--

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_sif Prepare Simulated Intestinal Fluid (SIF) incubation Incubate MM-419447 in SIF at 37°C prep_sif->incubation prep_mm Prepare MM-419447 Stock Solution prep_mm->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling quench Quench Reaction with Cold Acetonitrile sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze quantify Quantify MM-419447 Concentration analyze->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Experimental Workflow for MM-419447 Stability Assessment.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_cellular Cellular Response linaclotide Linaclotide mm419447 MM-419447 (Active Metabolite) linaclotide->mm419447 Cleavage of C-terminal Tyrosine gcc Guanylate Cyclase-C (GC-C) Receptor mm419447->gcc Binds to cgmp cGMP gcc->cgmp Converts gtp GTP gtp->gcc pkg Protein Kinase G II (PKGII) cgmp->pkg Activates cftr CFTR pkg->cftr Phosphorylates secretion Cl- and HCO3- Secretion cftr->secretion fluid Increased Fluid Secretion & Transit secretion->fluid

References

Troubleshooting & Optimization

Improving the stability of MM 419447 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of MM-419447, with a focus on improving its stability in solution for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is MM-419447 and what is its mechanism of action?

A1: MM-419447 is the active metabolite of Linaclotide, a guanylate cyclase-C (GC-C) agonist.[1][2] It is a 13-amino acid peptide formed by the removal of the C-terminal tyrosine from Linaclotide.[3] MM-419447 binds to and activates the GC-C receptor on the luminal surface of the intestinal epithelium.[3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[4][5]

Q2: What are the main stability concerns for MM-419447 in solution?

A2: As a peptide with multiple disulfide bonds, the primary stability concerns for MM-419447 in solution are proteolytic degradation and reduction of its disulfide bonds.[4][6][7] In vitro studies have shown that both Linaclotide and MM-419447 can be degraded within an hour in simulated intestinal fluid, starting with the reduction of their disulfide bonds.[6]

Q3: What are the recommended storage conditions for MM-419447?

A3: For long-term storage, MM-419447 solid should be stored at -20°C in a dry and dark environment.[1] Stock solutions, typically prepared in DMSO, can also be stored at -20°C for several months.[2] It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.[8]

Q4: In which solvents is MM-419447 soluble?

A4: MM-419447 is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL (73.34 mM), though this may require ultrasonication to fully dissolve.[2] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of MM-419447 in experimental settings.

Problem Potential Cause Recommended Solution
Precipitation of MM-419447 upon addition to aqueous buffer. Poor aqueous solubility. The final concentration of DMSO may be too low to maintain solubility.Increase the final percentage of DMSO in your working solution, if compatible with your assay. A final DMSO concentration of 0.5-1% is generally well-tolerated by many cell lines. Always include a vehicle control with the same DMSO concentration in your experiments. Consider preparing a more dilute stock solution in DMSO before further dilution in aqueous buffer.
Loss of biological activity over time in prepared solutions. Degradation of the peptide due to proteases in the experimental system or reduction of disulfide bonds. Repeated freeze-thaw cycles of stock solutions.Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. Minimize the time the working solution is kept at room temperature. If using cell culture media or other biological fluids, consider adding protease inhibitors if they do not interfere with the assay. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Inconsistent experimental results between batches. Inaccurate initial concentration of the stock solution due to incomplete dissolution. Degradation of the stock solution over time.Ensure complete dissolution of the solid MM-419447 in DMSO before making aliquots. Using an ultrasonic bath can aid in dissolution.[2] Periodically check the purity and concentration of your stock solution using methods like HPLC, especially for long-term studies.
Unexpected peaks in HPLC/LC-MS analysis of the solution. Formation of degradation products or isomers.This indicates instability of the compound in the solution under the current storage or experimental conditions. It is advisable to prepare a fresh solution. If the issue persists, consider adjusting the solvent, pH, or storage temperature.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C50H70N14O19S6[2]
Molecular Weight 1363.56 g/mol [2]
Solubility in DMSO 100 mg/mL (73.34 mM)[2]
Recommended Solid Storage -20°C, dry and dark[1]
Stock Solution Storage -20°C for several months[2]

Experimental Protocols

Protocol 1: Preparation of MM-419447 Stock Solution

  • Materials:

    • MM-419447 solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

    • Ultrasonic bath

  • Procedure:

    • Allow the vial of solid MM-419447 to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of MM-419447 in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube briefly to mix.

    • If the solid does not fully dissolve, place the tube in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear.[2] Gentle warming to 37°C can also be applied.[2]

    • Once fully dissolved, create single-use aliquots in sterile, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Assessment of MM-419447 Stability in Experimental Buffer

  • Materials:

    • MM-419447 stock solution (prepared as in Protocol 1)

    • Experimental buffer (e.g., PBS, cell culture medium)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

    • Temperature-controlled incubator

  • Procedure:

    • Prepare a working solution of MM-419447 in the experimental buffer at the desired final concentration.

    • Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area corresponding to MM-419447.

    • Incubate the remaining working solution under the experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution.

    • Analyze each aliquot by HPLC using the same method as for the T=0 sample.

    • Compare the peak area of MM-419447 at each time point to the T=0 peak area to determine the percentage of degradation over time. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell MM-419447 MM-419447 GC-C GC-C MM-419447->GC-C Binds to GTP GTP GC-C->GTP Activates conversion cGMP cGMP GTP->cGMP CFTR CFTR cGMP->CFTR Activates Cl-, HCO3- Cl-, HCO3- CFTR->Cl-, HCO3- Secretion

Caption: Signaling pathway of MM-419447 in intestinal epithelial cells.

Experimental_Workflow cluster_prep Preparation cluster_analysis Stability Analysis A Prepare MM-419447 stock solution in DMSO B Dilute stock solution in experimental buffer A->B C T=0 HPLC Analysis (Baseline) B->C D Incubate at experimental temperature B->D F Compare Tx to T=0 to determine degradation C->F E Time-point HPLC Analysis (Tx) D->E E->F

Caption: Workflow for assessing the stability of MM-419447 in solution.

Troubleshooting_Tree cluster_investigation Investigation cluster_solution Solution Start Inconsistent Experimental Results Q1 Is the stock solution clear? Start->Q1 Q2 Are you using single-use aliquots? Q1->Q2 Yes Sol1 Ensure complete dissolution (sonicate/warm if needed) Q1->Sol1 No Q3 Is the working solution freshly prepared? Q2->Q3 Yes Sol2 Prepare single-use aliquots to avoid freeze-thaw cycles Q2->Sol2 No Sol3 Prepare fresh working solutions for each experiment Q3->Sol3 No

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

Overcoming low oral bioavailability of MM 419447 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the low oral bioavailability of MM-419447 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of MM-419447 after oral administration in our animal models. Is this expected?

A1: Yes, this is the expected outcome. MM-419447 is the active metabolite of Linaclotide, a guanylate cyclase-C (GC-C) agonist.[1][2] Both Linaclotide and MM-419447 are designed to act locally on the luminal surface of the intestinal epithelium to stimulate fluid secretion and accelerate gastrointestinal transit.[3][4] Consequently, they are designed for minimal systemic absorption and have very low oral bioavailability.[1][2] Plasma concentrations of both the parent drug and the metabolite are often below the limit of quantitation in clinical and preclinical studies.[1]

Q2: What is the primary mechanism of action of MM-419447, and why is local activity in the gut desired?

A2: MM-419447 acts as a guanylate cyclase-C (GC-C) agonist.[5] It binds to GC-C receptors on the surface of intestinal epithelial cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4] This increase in cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[6][4] This increased fluid secretion softens stool and accelerates intestinal transit.[6] Local activity is desired to achieve these effects directly in the gastrointestinal tract while minimizing the potential for systemic side effects.[7]

Q3: For research purposes, what strategies could theoretically be employed to enhance the systemic absorption of a peptide like MM-419447?

A3: While not the intended goal for MM-419447's therapeutic use, several general strategies can be explored to enhance the oral bioavailability of peptides and other poorly absorbed molecules. These approaches can be broadly categorized into formulation-based and chemical modification strategies.[8][9][10][11][12][13][14][15][16][17][18][19][20]

Troubleshooting Guide: Overcoming Low Oral Bioavailability of Peptides

This guide provides potential strategies and experimental considerations for researchers aiming to increase the systemic exposure of peptide-based compounds in a research context.

Issue: Low Systemic Exposure of a Peptide Therapeutic After Oral Administration

Possible Cause 1: Poor Solubility and Dissolution in Gastrointestinal Fluids

Many peptides have limited solubility, which is a prerequisite for absorption.

Troubleshooting Strategies:

  • Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation to improve the dissolution of the peptide in the gastrointestinal tract.[8][12][15]

  • pH Modification: For peptides with ionizable groups, modifying the pH of the formulation can enhance solubility.[12][15]

  • Amorphous Solid Dispersions: Creating an amorphous form of the peptide, for instance through spray drying or hot-melt extrusion with a hydrophilic polymer, can increase its aqueous solubility compared to a crystalline form.[8][11][13][17]

Possible Cause 2: Degradation by Proteolytic Enzymes in the GI Tract

The gastrointestinal tract contains numerous enzymes that can degrade peptides.

Troubleshooting Strategies:

  • Enteric Coating: Formulate the peptide in an enteric-coated dosage form to protect it from the acidic environment and pepsin in the stomach, allowing for release in the more distal parts of the small intestine.

  • Protease Inhibitors: Co-administer the peptide with protease inhibitors to reduce enzymatic degradation.

  • Chemical Modification: Modify the peptide structure to be less susceptible to enzymatic cleavage, for example, by incorporating unnatural amino acids or modifying the peptide backbone.

Possible Cause 3: Low Permeability Across the Intestinal Epithelium

The intestinal mucosa presents a significant barrier to the absorption of large and hydrophilic molecules like peptides.

Troubleshooting Strategies:

  • Permeation Enhancers: Include permeation enhancers in the formulation that can transiently open the tight junctions between intestinal epithelial cells, facilitating paracellular transport.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the peptide and facilitate its transport across the intestinal membrane.[8][10][12]

  • Nanoparticle-Based Delivery: Encapsulating the peptide in nanoparticles can protect it from degradation and enhance its uptake by the intestinal epithelium.[8][18][20]

Quantitative Data Summary

The following table summarizes general formulation strategies and their potential impact on bioavailability, which could be considered in experiments aiming to enhance the systemic absorption of a peptide like MM-419447.

Formulation StrategyMechanism of ActionPotential Fold Increase in Bioavailability (General)Key Considerations
Particle Size Reduction (Micronization/Nanonization) Increases surface area for dissolution.[8][12][18]2-5 foldMay not be sufficient for highly insoluble compounds.
Solid Dispersions Disperses the drug in a hydrophilic carrier in an amorphous state.[8][11]2-10 foldPotential for recrystallization and stability issues.
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization and lymphatic uptake.[8][10]2-20 foldRequires careful selection of lipids, surfactants, and co-solvents.
Cyclodextrin Complexation Forms inclusion complexes to increase aqueous solubility.[8][12][15]2-10 foldLimited by the stoichiometry of complexation and the size of the drug molecule.
Prodrug Approach Alters physicochemical properties for better absorption; active drug is released in vivo.[9][14]Highly variableRequires specific chemical modifications and subsequent enzymatic or chemical cleavage.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion Formulation

  • Polymer Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

  • Solvent System: Identify a common solvent that can dissolve both the peptide and the polymer.

  • Mixing: Dissolve the peptide and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 peptide to polymer).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to obtain a solid dispersion.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using X-ray diffraction to confirm the amorphous state).

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate model) weighing 250-300g.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Administration: Prepare the peptide formulation (e.g., solid dispersion reconstituted in water) and administer it orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for the concentration of the peptide using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to assess the oral bioavailability.

Visualizations

MM-419447_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell MM419447 MM-419447 GCC Guanylate Cyclase-C (GC-C) Receptor MM419447->GCC Binds to cGMP Increased intracellular cGMP GCC->cGMP Activates CFTR CFTR Activation cGMP->CFTR Secretion Chloride and Bicarbonate Secretion CFTR->Secretion

Caption: Mechanism of action of MM-419447 in the intestinal epithelium.

Bioavailability_Enhancement_Workflow cluster_strategies Formulation Strategies cluster_testing In Vitro / In Vivo Testing start Low Oral Bioavailability of Peptide solid_dispersion Solid Dispersion start->solid_dispersion lipid_formulation Lipid-Based Formulation start->lipid_formulation nanoparticles Nanoparticles start->nanoparticles dissolution Dissolution Testing solid_dispersion->dissolution lipid_formulation->dissolution nanoparticles->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study In Vivo PK Study permeability->pk_study evaluation Evaluation of Pharmacokinetic Parameters pk_study->evaluation

Caption: Experimental workflow for enhancing peptide oral bioavailability.

References

Technical Support Center: Optimizing MM 419447 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of MM 419447 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the active metabolite of Linaclotide, a guanylate cyclase-C (GC-C) agonist.[1][2] It works by binding to and activating the GC-C receptor on the surface of intestinal epithelial cells, such as T84 cells.[3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates downstream signaling pathways.[3][5]

Q2: Which cell lines are suitable for studying the effects of this compound?

The human colon carcinoma cell line T84 is a well-established model for studying the effects of GC-C agonists like this compound due to its high expression of the GC-C receptor.[3][4] The Caco-2 human colorectal adenocarcinoma cell line is another suitable option.[6]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Due to its peptide nature, this compound has limited solubility in aqueous solutions. It is recommended to first dissolve the lyophilized peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO).[7] This stock solution can then be further diluted in your desired cell culture medium to the final working concentration. Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells, typically below 0.5%.[7]

Q4: How should this compound solutions be stored?

For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.[7][8] Once reconstituted in DMSO, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7] These aliquots should be stored at -80°C.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no cGMP signal 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a measurable response. 2. Cell health issues: Cells may be unhealthy or have low passage numbers, leading to reduced receptor expression. 3. Incorrect assay timing: The incubation time with this compound may be too short. 4. Phosphodiesterase (PDE) activity: Intracellular PDEs can rapidly degrade cGMP.1. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 10 µM) and narrow it down. 2. Ensure cell quality: Use cells at a consistent and appropriate passage number and ensure they are healthy and viable before the experiment. 3. Optimize incubation time: Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) to find the optimal incubation period for maximal cGMP production.[6] 4. Use a PDE inhibitor: Pre-incubate cells with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cGMP degradation.[9]
High background in cell viability/cytotoxicity assays 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture or reagents. 3. Assay interference: Components of the cell culture medium (e.g., phenol red, serum) can interfere with some viability assays like the MTT assay.1. Limit solvent concentration: Ensure the final concentration of DMSO or other organic solvents is below the toxic threshold for your cell line (typically <0.5%).[7] Run a solvent-only control. 2. Maintain sterility: Use aseptic techniques throughout your experimental workflow. 3. Use appropriate controls and media: For assays like MTT, use serum-free media during the incubation with the reagent and include a media-only background control.[10]
Precipitation of this compound in cell culture medium 1. Poor solubility: The peptide may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous media. 2. Incorrect pH or buffer composition: The pH or components of the cell culture medium may not be optimal for peptide solubility.1. Proper dissolution technique: Ensure the peptide is fully dissolved in the initial solvent (e.g., DMSO) before diluting it into the culture medium. Add the stock solution to the medium slowly while gently mixing. 2. Consider alternative buffers: If precipitation persists, you may need to test different buffer systems, although this could impact cell health.
Inconsistent or variable results 1. Peptide degradation: Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation. 2. Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Cell seeding inconsistency: Uneven cell seeding can lead to variability in cell number between wells.1. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles.[7] 2. Use appropriate pipettes: Use calibrated pipettes suitable for the volumes you are working with. Consider preparing an intermediate dilution of the stock solution. 3. Ensure even cell distribution: Thoroughly resuspend cells before seeding and use proper techniques to ensure a uniform cell monolayer.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays

Assay TypeCell LineRecommended Starting Concentration RangeKey Considerations
cGMP Accumulation T84, Caco-21 nM - 10 µMA dose-response curve is essential to determine the EC50. Pre-incubation with a PDE inhibitor is recommended.
Cell Viability (e.g., MTT, Neutral Red) T84, Caco-210 nM - 100 µMHigher concentrations should be tested to identify potential cytotoxic effects. Include appropriate vehicle controls.
Cytotoxicity (e.g., Live/Dead Assay) T84, Caco-210 nM - 100 µMUseful for confirming if reduced viability is due to cell death.

Note: These are suggested starting ranges. The optimal concentration will depend on the specific experimental conditions, including cell density and incubation time.

Experimental Protocols

Protocol 1: Intracellular cGMP Accumulation Assay

This protocol is adapted for the measurement of intracellular cGMP in T84 cells treated with this compound.

Materials:

  • T84 cells

  • This compound

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • 0.1 M HCl

  • Commercially available cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Seed T84 cells in a 24-well plate and grow to confluency.

  • Two hours prior to the assay, replace the growth medium with serum-free medium.

  • 30 minutes before treatment, add IBMX to a final concentration of 1 mM to each well to inhibit phosphodiesterase activity.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Add the this compound dilutions to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle-only control.

  • Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well.

  • Incubate on ice for 10 minutes.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Measure the cGMP concentration in the supernatants using a commercial cGMP EIA kit, following the manufacturer's instructions.

  • Normalize the cGMP concentration to the protein concentration of each sample.

Protocol 2: MTT Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the viability of adherent cells like T84.

Materials:

  • T84 cells

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)

Procedure:

  • Seed T84 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Neutral Red Uptake Cytotoxicity Assay

This assay assesses cytotoxicity by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[4][5][11][12][13]

Materials:

  • T84 cells

  • This compound

  • Cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in serum-free medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

Procedure:

  • Seed T84 cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.

  • After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 2 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well to extract the dye from the lysosomes.

  • Shake the plate for 10 minutes to ensure complete dye solubilization.

  • Measure the absorbance at 540 nm.

  • Calculate cytotoxicity as the percentage reduction in Neutral Red uptake compared to the control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MM_419447 This compound GC_C Guanylate Cyclase-C (GC-C) Receptor MM_419447->GC_C Binds and Activates cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Ion_Secretion Increased Cl- and HCO3- Secretion CFTR->Ion_Secretion Fluid_Secretion Increased Fluid Secretion & Intestinal Transit Ion_Secretion->Fluid_Secretion

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells 1. Seed Cells (e.g., T84) Treat_Cells 3. Treat Cells with This compound Prepare_Cells->Treat_Cells Prepare_MM419447 2. Prepare this compound Stock (DMSO) & Dilutions Prepare_MM419447->Treat_Cells Assay_Choice 4. Perform Assay Treat_Cells->Assay_Choice cGMP_Assay cGMP Assay Assay_Choice->cGMP_Assay Functional Viability_Assay Viability/Cytotoxicity Assay (e.g., MTT) Assay_Choice->Viability_Assay Toxicity Data_Acquisition 5. Measure Signal (e.g., Absorbance) cGMP_Assay->Data_Acquisition Viability_Assay->Data_Acquisition Data_Analysis 6. Analyze Data & Determine EC50/IC50 Data_Acquisition->Data_Analysis

Caption: General workflow for cell-based assays.

References

Technical Support Center: Purification of Synthetic MM-419447

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic MM-419447.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthetic MM-419447?

A1: The most widely used and effective method for the purification of synthetic peptides like MM-419447 is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on its hydrophobicity.[2][3]

Q2: What are the typical impurities encountered during the synthesis of MM-419447?

A2: Synthetic MM-419447, likely produced via Solid-Phase Peptide Synthesis (SPPS), can contain various process-related impurities.[1][4] Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[4][5]

  • Truncated sequences: Peptides that are shorter than the full-length MM-419447.[4]

  • Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.[4][5]

  • Products of side-chain modifications: Undesired chemical modifications of amino acid side chains that can occur during synthesis or cleavage.[5]

  • Reagents from synthesis: Residual reagents such as trifluoroacetic acid (TFA) used for cleavage from the solid support.[4]

Q3: How can I assess the purity of my synthetic MM-419447?

A3: The purity of synthetic MM-419447 is typically assessed using analytical RP-HPLC coupled with UV detection (commonly at 214 nm and 280 nm).[1][6] Mass spectrometry (MS) is also essential to confirm the identity of the purified peptide by verifying its molecular weight.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution of the main peak from impurities in RP-HPLC. The gradient of the mobile phase is too steep.Optimize the gradient by making it shallower around the elution time of the target peptide. This will increase the separation between peaks with similar hydrophobicity.[2]
The column chemistry is not optimal for the separation.Experiment with different column stationary phases (e.g., C18, C8, C4) to find the one that provides the best selectivity for MM-419447 and its specific impurities.[2]
The flow rate is too high.Reduce the flow rate to allow for better equilibration and separation on the column.
The main peak is broad or shows tailing. Secondary interactions between the peptide and the stationary phase.Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to protonate acidic residues and minimize these interactions.[1]
The column is overloaded.Reduce the amount of crude peptide loaded onto the column.
The column is old or contaminated.Clean the column according to the manufacturer's instructions or replace it with a new one.
Low recovery of the purified peptide. The peptide is precipitating on the column.Ensure the peptide is fully dissolved in the initial mobile phase before injection. You may need to add a small amount of organic solvent to the sample.
The peptide is irreversibly binding to the column.This can happen with very hydrophobic peptides. Try a stationary phase with shorter alkyl chains (e.g., C8 or C4) or a different organic modifier in the mobile phase.
The collected fractions are not being properly analyzed.Analyze all fractions across the peak to ensure you are pooling the correct ones that meet the desired purity.[2]
The observed molecular weight by MS does not match the expected mass of MM-419447. The main peak is an impurity.Re-evaluate the purification strategy and analytical methods. Collect and analyze fractions across the entire chromatogram to identify the correct peak.
The peptide has undergone modification.Consider potential modifications such as oxidation, especially of methionine or cysteine residues, which would increase the mass.[9]

Quantitative Data Summary

The following table presents hypothetical but realistic data for a typical purification of synthetic MM-419447. This is intended as an illustrative example.

Parameter Value Method of Determination
Crude Peptide Purity 45-65%Analytical RP-HPLC
Final Purity after RP-HPLC >98%Analytical RP-HPLC
Overall Yield 15-25%Gravimetric analysis
Identity Confirmation ConfirmedMass Spectrometry

Experimental Protocols

Detailed Methodology for the Purification of Synthetic MM-419447 by RP-HPLC

This protocol is a representative example and may require optimization for specific crude peptide characteristics and equipment.

  • Crude Peptide Analysis:

    • Dissolve a small amount of the crude synthetic MM-419447 in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Analyze the sample using an analytical RP-HPLC system to determine the retention time of the target peptide and the impurity profile.

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

      • Mobile Phase A: 0.1% (v/v) TFA in water.[2]

      • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[2]

      • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.[2]

      • Flow Rate: 1.0 mL/min.[2]

      • Detection: UV at 214 nm and 280 nm.[6]

  • Preparative RP-HPLC Purification:

    • Dissolve the bulk of the crude peptide in the initial mobile phase. Ensure complete dissolution. Filter the solution through a 0.45 µm filter.

    • Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions.

      • Column: C18, 21.2 x 250 mm, 10 µm particle size (example).[2]

      • Mobile Phase A: 0.1% (v/v) TFA in water.[2]

      • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[2]

    • Inject the crude peptide solution onto the column.

    • Run a gradient optimized from the analytical run. A shallower gradient around the elution time of MM-419447 will improve resolution.

    • Collect fractions throughout the elution of the main peak.

  • Fraction Analysis and Pooling:

    • Analyze each collected fraction using the analytical RP-HPLC method to determine its purity.

    • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).[2]

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize the frozen solution to obtain the purified MM-419447 as a white, fluffy powder.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis_final Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude MM-419447 Cleavage->Crude_Peptide Analytical_HPLC Analytical RP-HPLC (Method Development) Crude_Peptide->Analytical_HPLC Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions (Analytical RP-HPLC) Fraction_Collection->Purity_Check Identity_Check Identity Confirmation (Mass Spectrometry) Fraction_Collection->Identity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified MM-419447 (>98%) Lyophilization->Final_Product

Caption: Workflow for the purification and analysis of synthetic MM-419447.

Troubleshooting_Logic cluster_gradient Gradient Optimization cluster_column Column Selection cluster_flow Flow Rate Start Poor Peak Resolution Shallow_Gradient Is the gradient shallow enough? Start->Shallow_Gradient Optimize_Gradient Decrease gradient slope around the target peak. Shallow_Gradient->Optimize_Gradient No Column_Choice Is the column chemistry optimal? Shallow_Gradient->Column_Choice Yes Optimize_Gradient->Column_Choice Test_Columns Test different stationary phases (e.g., C8, C4). Column_Choice->Test_Columns No Flow_Rate Is the flow rate appropriate? Column_Choice->Flow_Rate Yes Test_Columns->Flow_Rate Reduce_Flow Reduce the flow rate. Flow_Rate->Reduce_Flow No End Improved Resolution Flow_Rate->End Yes Reduce_Flow->End

Caption: Troubleshooting logic for poor peak resolution in RP-HPLC.

References

Best practices for storing and handling MM 419447

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of MM 419447, the active metabolite of Linaclotide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the principal and active metabolite of Linaclotide, a therapeutic peptide used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2][3] It is a potent guanylate cyclase-C (GC-C) agonist.[1][2] Linaclotide is converted to this compound in the small intestine through the cleavage of the C-terminal tyrosine.[4]

Q2: What is the mechanism of action of this compound?

This compound, like Linaclotide, binds to and activates guanylate cyclase-C receptors on the luminal surface of the intestinal epithelium.[5] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen. This increased fluid secretion helps to accelerate intestinal transit.[5][6]

Q3: What are the primary research applications for this compound?

This compound is primarily used in research to study the pharmacology and mechanism of action of Linaclotide and its effects on the gastrointestinal tract.[1][2] It is a key tool for investigating the GC-C signaling pathway and its role in intestinal fluid secretion and visceral pain.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no biological activity observed in vitro. Improper storage leading to degradation.Verify that the compound has been stored at -20°C in a dry, dark environment.[1] For long-term storage, refer to the Certificate of Analysis.
Incorrect solvent or poor solubility.This compound is soluble in DMSO.[2] For higher solubility, warming the tube at 37°C and using an ultrasonic bath for a short period may help.[2]
Inaccurate concentration determination.Ensure accurate weighing and dilution of the compound. Given its high molecular weight, precision is crucial.
Inconsistent results between experiments. Variability in experimental conditions.Standardize all experimental parameters, including cell line passages, incubation times, and reagent concentrations.
Degradation of stock solutions.Prepare fresh stock solutions regularly. Stock solutions can be stored at -20°C for several months, but repeated freeze-thaw cycles should be avoided.[2]
Difficulty dissolving the compound. Compound has precipitated out of solution.Gently warm the solution to 37°C and sonicate as described for initial solubilization.[2]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and activity of this compound.

Storage Conditions
ParameterRecommendationSource
Temperature -20°C for long-term storage.[1][2]
Light Store in a dark place.[1]
Moisture Keep in a dry environment, away from moisture.[1][2]
Shelf Life At least 12 months if stored properly. Refer to the Certificate of Analysis for specific lot information.[1]
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection, when handling this compound.[7]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.[7]

  • Weighing: When weighing the solid compound, take care to avoid generating dust.

  • Solution Preparation: To prepare a stock solution, dissolve this compound in DMSO.[2] For challenging solutes, gentle warming to 37°C and sonication can be employed.[2]

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Experimental Protocols

In Vitro Cell-Based Assay for GC-C Agonist Activity

This protocol outlines a general procedure to assess the activity of this compound by measuring cGMP accumulation in T84 cells, a human colon carcinoma cell line that endogenously expresses GC-C.

  • Cell Culture: Culture T84 cells in an appropriate medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed T84 cells into 24-well plates and grow to confluence.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a suitable assay buffer to achieve the desired final concentrations.

  • Assay: a. Wash the confluent T84 cells with a pre-warmed assay buffer. b. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Linaclotide). c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). d. Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer provided in a cGMP assay kit.

  • cGMP Measurement: Quantify the intracellular cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling_Pathway This compound Signaling Pathway MM419447 This compound GCC Guanylate Cyclase-C (GC-C) (Intestinal Epithelium) cGMP Increased intracellular cGMP GCC->cGMP Converts GTP GTP GTP->GCC Secretion Chloride and Bicarbonate Secretion cGMP->Secretion Stimulates Transit Increased Intestinal Fluid and Accelerated Transit Secretion->Transit MM41947 MM41947 MM41947->GCC Binds and Activates

Caption: Signaling pathway of this compound in intestinal epithelial cells.

Experimental_Workflow In Vitro GC-C Agonist Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture T84 Cells Plate Plate T84 Cells in 24-well plates Culture->Plate Wash Wash Cells Plate->Wash Prepare_MM Prepare Serial Dilutions of this compound Add_MM Add this compound to wells Prepare_MM->Add_MM Wash->Add_MM Incubate Incubate at 37°C Add_MM->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure cGMP (EIA Kit) Lyse->Measure Analyze Generate Dose-Response Curve and determine EC50 Measure->Analyze

Caption: Workflow for an in vitro assay to measure this compound activity.

References

Technical Support Center: Optimizing MM-419447 Yield from Linaclotide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Linaclotide and its active metabolite, MM-419447. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize the conversion of Linaclotide and increase the yield of MM-419447 in your experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the exact chemical transformation when Linaclotide converts to MM-419447?

A: The conversion of Linaclotide to MM-419447 is a specific proteolytic cleavage event. It involves the removal of the C-terminal tyrosine residue from the 14-amino acid Linaclotide peptide, resulting in the 13-amino acid active metabolite, MM-419447.[1][2][3]

Q2: What enzyme is responsible for the conversion of Linaclotide to MM-419447?

A: In vitro studies have identified that Carboxypeptidase A can effectively convert Linaclotide to MM-419447.[3][4] In the gastrointestinal tract, this conversion occurs in the small intestine.[5][6] Linaclotide is notably resistant to other common proteases such as pepsin, trypsin, and chymotrypsin under non-reducing conditions.[1][4]

Q3: My MM-419447 yield is low, and I see other degradation products. What could be the cause?

A: Beyond the primary conversion, both Linaclotide and MM-419447 can be further degraded. This degradation pathway typically begins with the reduction of the three intramolecular disulfide bonds.[5][6] Once these bonds are broken, the linear peptides are susceptible to broader proteolysis. If your experiment contains reducing agents or harsh conditions that break these bonds, you will likely see a lower yield of the intact MM-419447 and an increase in smaller peptide fragments.

Q4: How does pH affect the stability of Linaclotide and the conversion process?

A: Linaclotide is stable in highly acidic environments, similar to that of the stomach.[5][6][7] The conversion to MM-419447 occurs in the small intestine, which has a neutral to slightly alkaline pH.[5][6] For experimental purposes, maintaining a pH that is optimal for the activity of Carboxypeptidase A (typically around neutral, pH 7.0-8.0) is crucial for maximizing the conversion rate. Extreme pH values may lead to non-specific degradation.

Q5: What analytical methods are recommended for monitoring the conversion and quantifying yield?

A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the most suitable methods.[4] These techniques can effectively separate Linaclotide, MM-419447, and other potential degradation products. By using a validated LC/MS/MS method with appropriate standards, you can accurately quantify the concentration of both the parent peptide and the metabolite over time to determine reaction kinetics and final yield.[8]

Q6: Is MM-419447 as biologically active as Linaclotide?

A: Yes. MM-419447 is the principal active metabolite and is considered equipotent to Linaclotide.[9] It binds to the guanylate cyclase-C (GC-C) receptor with a similar high affinity and stimulates the intracellular accumulation of cyclic guanosine monophosphate (cGMP) to the same degree.[4][5][10]

Troubleshooting Guide for Low MM-419447 Yield

This guide addresses common issues encountered during the in vitro conversion of Linaclotide.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Enzyme: Carboxypeptidase A may be inactive due to improper storage or handling.Procure fresh, high-quality Carboxypeptidase A. Ensure it is stored at the recommended temperature (-20°C) and handled according to the manufacturer's instructions.
Suboptimal Reaction Buffer: Incorrect pH or missing co-factors (e.g., Zn²⁺ for Carboxypeptidase A) in the buffer.Prepare a fresh reaction buffer. Verify the pH is within the optimal range for the enzyme (typically 7.0-8.0). Ensure all necessary co-factors are present at the correct concentration.
High Levels of Degradation (Products other than MM-419447) Presence of Reducing Agents: Unintentional introduction of reducing agents (e.g., DTT, β-mercaptoethanol) is breaking the disulfide bonds.Ensure all reagents and buffers are free from reducing agents. Use high-purity water and reagents. This is critical as disulfide bond reduction makes the peptide susceptible to further proteolysis.[5][6]
Contaminating Proteases: The enzyme stock or other reagents may be contaminated with other proteases.Use a highly purified source of Carboxypeptidase A. Consider adding a broad-spectrum protease inhibitor cocktail (excluding metalloprotease inhibitors that would inhibit Carboxypeptidase A).
Inconsistent Yields Between Experiments Inaccurate Quantification: Errors in measuring the initial concentration of Linaclotide or the final concentration of MM-419447.Calibrate all analytical instruments (e.g., HPLC, LC/MS). Use certified reference standards for both Linaclotide and MM-419447 to build accurate calibration curves for quantification.
Variable Reaction Conditions: Fluctuations in temperature or reaction time between experimental runs.Use a calibrated incubator or water bath to maintain a constant temperature. Standardize the reaction time precisely and ensure the reaction is stopped consistently (e.g., by adding a strong acid or inhibitor).

Data Summary: Factors Influencing Conversion & Stability

The following table summarizes key factors identified in the literature that affect the conversion and subsequent stability of Linaclotide and MM-419447.

FactorEffect on LinaclotideEffect on MM-419447Citation
Acidic pH (e.g., 1-3) High stability, minimal degradation.Assumed to be stable, similar to the parent peptide.[5][6]
Neutral/Alkaline pH (e.g., 7-8) Susceptible to enzymatic conversion.Susceptible to further degradation if disulfide bonds are reduced.[4][5]
Carboxypeptidase A Cleaves C-terminal tyrosine to form MM-419447.Not a substrate for further cleavage by this enzyme.[3][4]
Reducing Agents (e.g., DTT) Reduction of disulfide bonds, leading to unfolding and susceptibility to broad proteolysis.Reduction of disulfide bonds, leading to unfolding and susceptibility to broad proteolysis.[5][6]
Experimental Data Log (Template)

Researchers can use this template to log quantitative data from their optimization experiments.

Experiment ID[Variable] (e.g., pH)[Variable] (e.g., Temp °C)Enzyme Conc. (U/mL)Reaction Time (min)Linaclotide Peak AreaMM-419447 Peak Area% Yield

Detailed Experimental Protocol

Objective: To establish a standardized in vitro protocol for the enzymatic conversion of Linaclotide to MM-419447 and monitor the yield using RP-HPLC.

Materials:

  • Linaclotide (high purity standard)

  • MM-419447 (high purity standard for analytical reference)

  • Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268), lyophilized powder

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Sodium Chloride (NaCl)

  • Deionized, HPLC-grade water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Microcentrifuge tubes

  • Calibrated incubator or water bath

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation of Reagents:

    • Reaction Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5. Filter sterilize.

    • Linaclotide Stock Solution: Accurately weigh and dissolve Linaclotide in deionized water to create a 1 mg/mL stock solution. Aliquot and store at -80°C.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in the Reaction Buffer. Prepare this solution fresh before each experiment.

  • Enzymatic Reaction Setup:

    • Thaw an aliquot of the Linaclotide stock solution.

    • In a microcentrifuge tube, add Linaclotide stock solution to the Reaction Buffer to achieve a final concentration of 100 µg/mL. The final volume can be scaled as needed (e.g., 500 µL).

    • Pre-incubate the Linaclotide solution at 37°C for 5 minutes.

    • To initiate the reaction, add Carboxypeptidase A stock solution to the Linaclotide solution. A typical starting enzyme-to-substrate ratio is 1:100 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a sample (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the sample to a tube containing an equal volume of 1% TFA solution. This will denature the enzyme by lowering the pH.

    • Vortex briefly and store samples at 4°C until analysis.

  • RP-HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a standard mobile phase gradient, such as:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Run a gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm or 280 nm.

    • Inject the prepared standards (Linaclotide and MM-419447) to determine their retention times.

    • Inject the quenched time-point samples.

  • Data Analysis and Yield Calculation:

    • Identify the peaks corresponding to Linaclotide and MM-419447 in the chromatograms based on retention times.

    • Integrate the peak areas for both compounds at each time point.

    • Calculate the percentage yield of MM-419447 relative to the initial amount of Linaclotide.

Visualizations: Pathways and Workflows

G cluster_lin Linaclotide (14 aa) cluster_mm MM-419447 (13 aa) Lin ...-Ala-Cys-Thr-Gly-Cys-Tyr MM419447 ...-Ala-Cys-Thr-Gly-Cys Lin->MM419447 Carboxypeptidase A (Cleavage) Tyr Tyrosine Lin->Tyr

Caption: Enzymatic conversion of Linaclotide to MM-419447.

G start Start prep 1. Prepare Reagents (Buffer, Linaclotide, Enzyme) start->prep setup 2. Set Up Reaction (Substrate + Buffer) prep->setup incubate 3. Pre-incubate at 37°C setup->incubate react 4. Add Enzyme to Initiate incubate->react sample 5. Collect & Quench Samples (at t=0, 15, 30... min) react->sample analyze 6. Analyze by RP-HPLC sample->analyze calculate 7. Calculate Yield analyze->calculate end End calculate->end

Caption: Experimental workflow for in vitro conversion.

G start Low Yield of MM-419447 check_conversion Is any conversion occurring at all? start->check_conversion check_enzyme Check Enzyme Activity & Buffer pH/Composition check_conversion->check_enzyme No check_degradation Are there other degradation peaks? check_conversion->check_degradation Yes, but low check_reducing Check for Reducing Agents & Contaminating Proteases check_degradation->check_reducing Yes optimize Optimize Reaction Time & Enzyme Concentration check_degradation->optimize No

Caption: Troubleshooting logic for low yield experiments.

References

Technical Support Center: Addressing Variability in MM-419447 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving MM-419447.

Frequently Asked Questions (FAQs)

Q1: What is MM-419447 and what is its primary mechanism of action?

MM-419447 is the active metabolite of Linaclotide, a guanylate cyclase-C (GC-C) agonist.[1][2][3][4][5][6][7] Its primary mechanism of action is to bind to and activate the GC-C receptor on the luminal surface of intestinal enterocytes.[3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR).[1][4][8] The ultimate effect is an increase in chloride and bicarbonate secretion into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[1][4][8]

Q2: What are the main sources of experimental variability when working with MM-419447?

Variability in MM-419447 experiments can arise from several factors, including:

  • Cell-Based Assay Variability: Inconsistent cell seeding, differences in cell passage number, and the "edge effect" in microplates can all contribute to variable results.[9]

  • Reagent Quality and Handling: The stability and proper storage of MM-419447 and other reagents are crucial. Degradation can lead to reduced activity.

  • Assay Conditions: Variations in incubation times, temperatures, and buffer conditions can impact the enzymatic activity and signaling pathways.

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses and lead to unreliable data.

Q3: How does the activity of MM-419447 compare to its parent compound, Linaclotide?

MM-419447 has a binding affinity to the GC-C receptor that is comparable to Linaclotide.[5][6] It is considered an equally potent active metabolite.[5][10]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
  • Question: My experimental results show a large standard deviation between replicate wells treated with MM-419447. What could be the cause?

  • Answer: High variability between replicates is a common issue in cell-based assays and can be caused by several factors:

    • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consider allowing the plate to sit at room temperature for a short period before incubation to allow for even cell distribution.[9]

    • Pipetting Errors: Use appropriate pipette volumes and pre-wet the tips. Ensure consistent pipetting technique.[9]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and response. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental samples.[9]

Issue 2: Lower Than Expected cGMP Accumulation
  • Question: I am not observing the expected increase in intracellular cGMP levels after treating cells with MM-419447. What should I check?

  • Answer: A lower than expected cGMP response could be due to:

    • Suboptimal Reagent Concentration: Titrate the concentration of MM-419447 to determine the optimal dose for your specific cell line and experimental conditions.

    • Degraded MM-419447: Peptides can be sensitive to degradation. Ensure that MM-419447 has been stored correctly and handle it according to the manufacturer's instructions.

    • Incorrect Incubation Times: Optimize the incubation time for MM-419447 treatment. A time-course experiment can help determine the peak cGMP response.[9]

    • Cell Health: Ensure the cells are healthy and in the logarithmic growth phase. Low cell viability can lead to a blunted response.[9]

Issue 3: Inconsistent Dose-Response Curve
  • Question: The dose-response curve for MM-419447 in my assay is not consistent across experiments. What could be the reason?

  • Answer: Inconsistent dose-response curves can be frustrating. Here are some potential causes and solutions:

    • Cell Passage Number: Cell lines can change phenotypically with increasing passage numbers. Use cells within a defined and low passage number range for all experiments.[9]

    • Serum Variability: If using serum in your cell culture media, batch-to-batch variability in the serum can affect cellular responses. Consider using a single lot of serum for a set of experiments or transitioning to serum-free media if possible.

    • Assay Timing: Ensure that the timing of all steps, from cell seeding to reagent addition and reading the results, is consistent between experiments.

Data Presentation

Table 1: Relative Binding Affinity of MM-419447 and Linaclotide to GC-C

CompoundCell LineRelative Affinity (Compared to Linaclotide)Reference
MM-419447T84Similar[5]
MM-419447Rat Small Intestine Brush-Border MembranesComparable[5]

Experimental Protocols

Key Experiment: In Vitro cGMP Accumulation Assay in T84 Cells

This protocol describes a method to measure the intracellular accumulation of cyclic guanosine monophosphate (cGMP) in T84 cells following treatment with MM-419447.

Materials:

  • T84 cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS)

  • MM-419447

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Lysis buffer

  • cGMP immunoassay kit

Methodology:

  • Cell Seeding: Seed T84 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours to form a confluent monolayer.

  • Pre-treatment: Wash the cells with serum-free DMEM/F-12. Pre-incubate the cells with a phosphodiesterase inhibitor, such as IBMX (e.g., 0.5 mM), for 30 minutes at 37°C to prevent cGMP degradation.

  • MM-419447 Treatment: Add varying concentrations of MM-419447 to the wells and incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP immunoassay kit manufacturer's instructions.

  • cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using the cGMP immunoassay kit.

  • Data Analysis: Plot the cGMP concentration against the log of the MM-419447 concentration to generate a dose-response curve.

Visualizations

MM419447_Signaling_Pathway cluster_0 Intracellular MM419447 MM-419447 GCC Guanylate Cyclase-C (GC-C) Receptor MM419447->GCC Binds and Activates GTP GTP cGMP cyclic GMP (cGMP) GTP->cGMP Conversion PKGII Protein Kinase G II (PKG-II) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Secretion Increased Cl- and HCO3- Secretion CFTR->Secretion Fluid Increased Intestinal Fluid Secretion->Fluid Transit Accelerated Transit Fluid->Transit Troubleshooting_Workflow start High Variability in Results check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Verify Pipette Calibration and Technique start->check_pipetting check_edge Address Edge Effects start->check_edge consistent_results Consistent Results check_seeding->consistent_results check_pipetting->consistent_results check_edge->consistent_results low_signal Lower Than Expected Signal check_reagent Check Reagent Stability and Concentration low_signal->check_reagent check_incubation Optimize Incubation Time low_signal->check_incubation check_cells Assess Cell Health and Passage Number low_signal->check_cells check_reagent->consistent_results check_incubation->consistent_results check_cells->consistent_results

References

Validation & Comparative

A Comparative Analysis of Linaclotide and its Active Metabolite, MM-419447, in the Treatment of IBS-C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Linaclotide and its principal active metabolite, MM-419447. It is crucial to understand that MM-419447 is not a competing drug but rather the active form into which Linaclotide is converted within the gastrointestinal tract.[1][2][3] The clinical efficacy of Linaclotide is therefore a composite of the actions of both the parent drug and its metabolite.

Mechanism of Action: A Shared Pathway

Both Linaclotide and MM-419447 are potent agonists of the guanylate cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells.[1][4][5][6] The binding of either molecule to the GC-C receptor initiates a signaling cascade that results in increased intracellular concentrations of cyclic guanosine monophosphate (cGMP).[1][4][7] This elevation in cGMP has two primary downstream effects:

  • Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This influx of ions results in increased intestinal fluid and accelerated gastrointestinal transit.[1][5]

  • Reduction of Visceral Pain: Extracellular cGMP is believed to inhibit the activity of colonic nociceptors, thereby reducing the visceral hypersensitivity and abdominal pain often associated with Irritable Bowel Syndrome with Constipation (IBS-C).[1][7]

Linaclotide is metabolized in the small intestine, where it loses its C-terminal tyrosine moiety to form MM-419447.[1] Both Linaclotide and MM-419447 act locally within the intestinal lumen and have minimal systemic absorption.[1][6]

Signaling Pathway of Linaclotide and MM-419447

cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_extracellular Extracellular Space / Submucosa Linaclotide Linaclotide MM419447 MM-419447 Linaclotide->MM419447 Metabolism (loss of C-terminal Tyrosine) GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds & Activates MM419447->GCC Binds & Activates GTP GTP GCC->GTP Converts cGMP_intra ↑ Intracellular cGMP GTP->cGMP_intra to CFTR CFTR cGMP_intra->CFTR Activates cGMP_extra ↑ Extracellular cGMP cGMP_intra->cGMP_extra Efflux Cl_HCO3 Cl⁻, HCO₃⁻ Secretion CFTR->Cl_HCO3 Fluid ↑ Intestinal Fluid & Transit Cl_HCO3->Fluid Nociceptor Colonic Nociceptors cGMP_extra->Nociceptor Inhibits Pain ↓ Visceral Pain Nociceptor->Pain

Caption: Signaling pathway of Linaclotide and its active metabolite MM-419447.

Comparative Efficacy Data

As MM-419447 is not administered directly in clinical settings, the following efficacy data is from Phase 3 clinical trials of Linaclotide for the treatment of IBS-C. These outcomes reflect the combined action of Linaclotide and MM-419447.

Table 1: Efficacy of Linaclotide in Adult Patients with IBS-C (12-Week Data)
EndpointLinaclotide 290 mcgPlaceboOdds Ratio (95% CI)P-valueReference
FDA Endpoint Responder 33.7%13.9%3.1 (2.1, 4.7)<0.0001[8]
Abdominal Pain Responder48.9%34.5%1.8 (1.3, 2.5)<0.001[8]
CSBM Responder47.6%22.6%3.1 (2.2, 4.4)<0.0001[8]
12-week Abdominal Pain/Discomfort Responder (Chinese Sub-cohort) 62.1%53.3%1.43 (1.05-1.96)0.023[9]
12-week IBS Degree of Relief Responder (Chinese Sub-cohort) 32.7%16.9%2.40 (1.66-3.47)<0.001[9]

CSBM: Complete Spontaneous Bowel Movement

Table 2: Change from Baseline in Abdominal and Bowel Symptoms (12-Week Data)
SymptomLinaclotide 290 mcg (Mean Change)Placebo (Mean Change)P-valueReference
Abdominal Score (Bloating, Discomfort, Pain) -1.9-1.2<0.0001[10]
CSBM Frequency (per week) Significant ImprovementLess Improvement-[11]
Abdominal Pain Score Significant ImprovementLess Improvement-[11]
Abdominal Bloating Score Significant ImprovementLess Improvement-[11]

Experimental Protocols

The efficacy data presented is derived from randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trials. Key aspects of the methodologies are outlined below.

Study Design and Patient Population
  • Inclusion Criteria: Adult patients meeting Rome II or III criteria for IBS-C.[11][12][13][14] Patients typically had a baseline abdominal pain score of at least 3 on an 11-point scale.[11] A colonoscopy with no clinically significant findings was often required.[12][13][14]

  • Exclusion Criteria: History of loose or watery stools, structural abnormalities of the GI tract, or other medical conditions that could contribute to abdominal pain or affect GI motility.[12][14]

  • Treatment: Patients were randomized to receive a once-daily oral dose of Linaclotide (e.g., 290 mcg) or a matching placebo for a treatment period of 12 to 26 weeks.[8]

Efficacy Endpoints
  • FDA Combined Responder Endpoint: A patient was considered a responder if they had at least a 30% reduction from baseline in mean abdominal pain and an increase of at least 1 complete spontaneous bowel movement (CSBM) from baseline, both in the same week, for at least 6 out of 12 weeks or 9 out of 12 weeks.[12][15]

  • Abdominal Pain: Assessed daily by patients using an 11-point numeric rating scale (0=no pain, 10=worst possible pain).[12][13]

  • Complete Spontaneous Bowel Movement (CSBM): A spontaneous bowel movement (SBM) that is associated with a sense of complete evacuation. An SBM is a bowel movement that occurs without the use of laxatives, enemas, or suppositories.[12]

  • Abdominal Score: A composite score derived from daily patient ratings of abdominal bloating, discomfort, and pain on a 0-10 scale.[10]

  • IBS Degree of Relief: Patients rated their relief of IBS symptoms on a scale, with responders being those who felt "considerably relieved" or "completely relieved".[9]

Experimental Workflow for a Typical Phase 3 Linaclotide Trial

Screening Screening Period (Patient eligibility assessed based on Rome criteria, - abdominal pain scores, and medical history) Baseline Baseline Period (Data collection on abdominal symptoms and bowel habits) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_L Treatment Arm: Linaclotide (e.g., 290 mcg once daily) Randomization->Treatment_L Treatment_P Placebo Arm: Matching Placebo once daily Randomization->Treatment_P FollowUp Treatment Period (e.g., 12-26 weeks) (Daily electronic diary for symptoms and bowel movements) Treatment_L->FollowUp Treatment_P->FollowUp Analysis Efficacy & Safety Analysis (Comparison of primary and secondary endpoints between treatment arms) FollowUp->Analysis

Caption: Generalized workflow of a Phase 3 clinical trial for Linaclotide in IBS-C.

Conclusion

The therapeutic effects of Linaclotide in patients with IBS-C are mediated by both the parent drug and its primary active metabolite, MM-419447. Both molecules share the same mechanism of action as GC-C agonists. Clinical trial data for Linaclotide robustly demonstrates its efficacy in improving a range of abdominal and bowel symptoms associated with IBS-C. Future research could explore the potential for developing analogs of Linaclotide or MM-419447 with enhanced stability or targeted delivery to further optimize therapeutic outcomes.

References

A Head-to-Head Comparison of Guanylate Cyclase-C Agonists: MM 419447 and STa Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key guanylate cyclase-C (GC-C) agonists: MM 419447, the active metabolite of the therapeutic peptide linaclotide, and the heat-stable enterotoxin (STa) peptide, a bacterial product. Both peptides are crucial tools in studying GC-C signaling, a pathway integral to intestinal fluid homeostasis and a therapeutic target for gastrointestinal disorders.

At a Glance: Key Differences and Similarities

FeatureThis compoundSTa Peptide
Origin Active metabolite of the synthetic peptide linaclotide.[1][2]Bacterial enterotoxin produced by strains like E. coli.
Primary Function Therapeutic agent for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC).[1]Pathogenic factor causing secretory diarrhea.
Receptor Target Guanylate Cyclase-C (GC-C).[1][2]Guanylate Cyclase-C (GC-C).
Mechanism of Action Binds to GC-C, increasing intracellular cyclic guanosine monophosphate (cGMP).[1]Binds to GC-C, leading to a significant increase in intracellular cGMP.

Performance Data: A Quantitative Comparison

While direct head-to-head studies are limited, existing data allows for a comparative assessment of the two peptides' performance in activating the GC-C receptor.

Binding Affinity to Guanylate Cyclase-C

Both this compound and STa peptide exhibit high affinity for the GC-C receptor. Research indicates that linaclotide, the parent compound of this compound, demonstrates a binding affinity for GC-C that is comparable to that of the STa peptide.[3] Furthermore, this compound itself binds to the GC-C receptor with an affinity that is very similar to linaclotide.[3] This suggests that this compound and STa peptide have similar high affinities for their target receptor.

Table 1: Receptor Binding Affinity

PeptideReceptorCell Line/PreparationReported Affinity (Ki)
This compoundGuanylate Cyclase-CT84 cellsComparable to linaclotide[3]
STa PeptideGuanylate Cyclase-CT84 cellsHigh affinity, comparable to linaclotide[3]
LinaclotideHuman GC-CHEK293E cellsIC50: 8.7 ± 0.7 nM[4]

Note: IC50 values are presented for linaclotide as a reference for the affinity of its active metabolite, this compound.

Potency in Activating Guanylate Cyclase-C

The potency of these peptides is determined by their ability to stimulate the production of intracellular cGMP upon binding to the GC-C receptor.

Table 2: Functional Potency (cGMP Stimulation)

PeptideCell LineReported Potency (EC50)
This compoundT84 cellsDescribed as equipotent to linaclotide[5]
STa PeptideHEK293E cells expressing human GC-C~50 nM[4]
LinaclotideT84 cells3.7 ± 0.5 nM[5]

Based on the available data, this compound, being equipotent to linaclotide, appears to be a more potent agonist of the human GC-C receptor than the STa peptide, with an EC50 value in the low nanomolar range.

Signaling Pathway and Experimental Workflow

The activation of GC-C by both this compound and STa peptide initiates the same intracellular signaling cascade.

GC-C Signaling Pathway Guanylate Cyclase-C Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or STa Peptide GC-C Guanylate Cyclase-C (GC-C) Receptor Agonist->GC-C Binds to GTP GTP GC-C->GTP cGMP cGMP GTP->cGMP Catalyzes conversion PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Ion_Efflux Cl- and HCO3- Efflux CFTR->Ion_Efflux Water_Secretion Water Secretion into Lumen Ion_Efflux->Water_Secretion Leads to

Caption: Agonist binding to GC-C stimulates cGMP production, leading to ion and water secretion.

A typical experimental workflow to compare the activity of these two peptides would involve a competitive binding assay and a cGMP stimulation assay.

Experimental Workflow Comparative Experimental Workflow cluster_binding Competitive Binding Assay cluster_functional cGMP Stimulation Assay Cells_Binding T84 or Caco-2 cells expressing GC-C Incubation Incubate Cells_Binding->Incubation Radioligand Radiolabeled STa ([¹²⁵I]-STa) Radioligand->Incubation Competitors Unlabeled this compound or STa Competitors->Incubation Wash Wash unbound ligand Incubation->Wash Measure Measure bound radioactivity Wash->Measure Ki Calculate Ki values Measure->Ki Cells_Functional T84 or Caco-2 cells Incubate_Functional Incubate Cells_Functional->Incubate_Functional Peptides This compound or STa (various concentrations) Peptides->Incubate_Functional Lyse Lyse cells Incubate_Functional->Lyse Measure_cGMP Measure intracellular cGMP (ELISA) Lyse->Measure_cGMP EC50 Calculate EC50 values Measure_cGMP->EC50

Caption: Workflow for comparing binding affinity (Ki) and functional potency (EC50).

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and STa peptide for the GC-C receptor.

Materials:

  • T84 or Caco-2 human colon carcinoma cells.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Radioligand: [¹²⁵I]-STa.

  • Unlabeled competitors: this compound and STa peptide at various concentrations.

  • Wash Buffer (ice-cold Binding Buffer).

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture T84 or Caco-2 cells to confluence in appropriate culture vessels.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [¹²⁵I]-STa to each well.

  • Competition: Add increasing concentrations of unlabeled this compound or STa peptide to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled STa to determine non-specific binding.

  • Incubation: Add the cell suspension or membrane preparation to the wells and incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Stop the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat, followed by several washes with ice-cold Wash Buffer to remove unbound radioligand.

  • Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting curve. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular cGMP Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound and STa peptide in stimulating cGMP production.

Materials:

  • T84 or Caco-2 cells.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation).

  • This compound and STa peptide at various concentrations.

  • Cell lysis buffer.

  • Commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

Procedure:

  • Cell Seeding: Seed T84 or Caco-2 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Assay Buffer and pre-incubate with the phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

  • Stimulation: Add various concentrations of this compound or STa peptide to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Lysis: Terminate the stimulation by removing the assay buffer and lysing the cells with the provided lysis buffer.

  • Measurement: Determine the intracellular cGMP concentration in the cell lysates according to the instructions of the cGMP assay kit.

  • Data Analysis: Plot the cGMP concentration against the log concentration of the peptide. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).

Conclusion

Both this compound and STa peptide are potent agonists of the guanylate cyclase-C receptor, acting through the same signaling pathway to increase intracellular cGMP. While they share a similar high binding affinity for the receptor, this compound, as the active metabolite of a therapeutic agent, appears to exhibit greater potency in stimulating cGMP production in human intestinal cell lines. The choice between these two peptides for research purposes will depend on the specific experimental goals, with this compound being more relevant for studies related to the therapeutic effects of linaclotide, and STa peptide serving as a classical tool for investigating the pathophysiology of bacterial diarrhea and the fundamental biology of the GC-C signaling pathway.

References

Comparative Analysis of MM-419447 and Other Guanylate Cyclase-C Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and functional activities of key GC-C receptor agonists.

This guide provides a detailed comparison of MM-419447, the active metabolite of the approved drug linaclotide, with other significant guanylate cyclase-C (GC-C) receptor agonists. The objective is to offer a clear, data-driven perspective on their relative binding properties and to provide standardized protocols for reproducible experimental evaluation.

Comparative Binding Affinity of GC-C Agonists

The binding affinity of various agonists to the GC-C receptor is a critical determinant of their potency and potential therapeutic efficacy. The following table summarizes key binding and functional parameters for MM-419447 and its counterparts. It is important to note that MM-419447 has been shown to be equipotent and possess a comparable binding affinity to its parent compound, linaclotide[1].

AgonistReceptor/Cell LineParameterValue (nM)pH Dependence
MM-419447 T84 cells / Rat intestinal epithelial cellsComparable to Linaclotide-No[1]
Linaclotide Human GC-CIC508.7 ± 0.7[2][3]No[4][5][6]
Mouse intestinal mucosaKi16.4[7]
Plecanatide T84 cellsEC50190[8]Yes[5][6][9]
Uroguanylin Human GC-CKd~1[10][11]Yes[9][12]
Guanylin Human GC-CKd~10[10][11]Yes[9]

Experimental Protocols

Competitive Radioligand Binding Assay for GC-C Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds to the GC-C receptor using a competitive binding assay format with whole cells or membrane preparations.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound (e.g., MM-419447) for a radiolabeled ligand at the GC-C receptor.

Materials:

  • Cells: T84 human colon carcinoma cells, which endogenously express the GC-C receptor[13].

  • Radioligand: [125I]-labeled heat-stable enterotoxin (STa), a high-affinity GC-C agonist.

  • Test Compounds: MM-419447 and other GC-C agonists of interest.

  • Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold phosphate-buffered saline (PBS).

  • Scintillation Fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture T84 cells to confluence in appropriate cell culture flasks.

  • Membrane Preparation (Optional):

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [125I]-STa).

    • Add increasing concentrations of the unlabeled test compound (competitor).

    • For total binding, add only the radioligand and binding buffer.

    • For non-specific binding, add the radioligand and a high concentration of an unlabeled competitor.

  • Incubation: Add the cell suspension or membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Visualizations

GC-C Receptor Signaling Pathway

Activation of the Guanylate Cyclase-C (GC-C) receptor by agonists such as MM-419447 initiates a downstream signaling cascade that ultimately leads to increased intestinal fluid secretion.

G_C_Signaling cluster_extracellular Extracellular Lumen cluster_cell Intestinal Epithelial Cell cluster_lumen_out Intestinal Lumen Agonist GC-C Agonist (e.g., MM-419447) GC_C GC-C Receptor Agonist->GC_C Binding & Activation cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Ions Cl- and HCO3- Secretion CFTR->Ions Water Water Efflux Ions->Water Osmotic Gradient Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. T84 Cell Culture Incubation 4. Incubate Cells with Radioligand & Test Compound Cell_Culture->Incubation Radioligand_Prep 2. Prepare Radioligand ([125I]-STa) Radioligand_Prep->Incubation Test_Compound_Prep 3. Prepare Serial Dilutions of Test Compound Test_Compound_Prep->Incubation Filtration 5. Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Analysis 7. Data Analysis (IC50/Ki Determination) Counting->Analysis

References

Replicating In Vivo Fluid Secretion: A Comparative Analysis of MM 419447 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MM 419447, the active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, with other therapeutic agents that modulate intestinal fluid secretion. The focus is on replicating in vivo fluid secretion results, with an emphasis on experimental data, methodologies, and underlying signaling pathways. This document is intended to assist researchers and drug development professionals in understanding the comparative pharmacology of these agents.

Executive Summary

Comparative Data

Preclinical and Clinical Efficacy

The following table summarizes the key characteristics and findings for this compound and its alternatives. Due to the limited availability of public, head-to-head in vivo fluid secretion volume data, clinical efficacy endpoints from studies in patients with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) are presented as a surrogate for comparative efficacy.

FeatureThis compound (from Linaclotide)LubiprostonePlecanatide
Target Guanylate Cyclase-C (GC-C)[1]Chloride Channel 2 (ClC-2) and potentially CFTR via EP4 receptorsGuanylate Cyclase-C (GC-C)[2]
Mechanism of Action Increases intracellular cGMP, activating CFTR-mediated chloride and bicarbonate secretion.[1]Directly activates chloride channels, leading to chloride-rich fluid secretion.Increases intracellular cGMP, activating CFTR-mediated chloride and bicarbonate secretion.[2]
Active Metabolite Is the active metabolite of linaclotide.Metabolized locally in the stomach and jejunum.Has an active metabolite formed by loss of a terminal leucine.[2]
Reported in vivo Effect (Animal Models) Dose-dependent increase in intestinal fluid secretion in rats.[3][4]Dose-dependent increase in intestinal fluid secretion in animals.Increased fluid secretion into the GI tract in animal models.[2]
Primary Clinical Indication(s) Irritable Bowel Syndrome with Constipation (IBS-C), Chronic Idiopathic Constipation (CIC)[4]Chronic Idiopathic Constipation (CIC), Opioid-Induced Constipation (OIC), Irritable Bowel Syndrome with Constipation (IBS-C) in women.Chronic Idiopathic Constipation (CIC), Irritable Bowel Syndrome with Constipation (IBS-C).[2]
Common Adverse Events Diarrhea[1]Nausea, DiarrheaDiarrhea[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

G Signaling Pathway of this compound and Plecanatide cluster_lumen Intestinal Lumen cluster_cell Enterocyte MM_419447 This compound / Plecanatide GC_C Guanylate Cyclase-C (GC-C) Receptor MM_419447->GC_C Binds to cGMP cGMP GC_C->cGMP Activates GTP GTP GTP->cGMP CFTR CFTR Ion Channel cGMP->CFTR Activates Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 H2O Water Secretion Cl_HCO3->H2O Osmotic Gradient

Mechanism of GC-C Agonists

G Signaling Pathway of Lubiprostone cluster_lumen Intestinal Lumen cluster_cell Enterocyte Lubiprostone Lubiprostone ClC2 Chloride Channel 2 (ClC-2) Lubiprostone->ClC2 Activates Cl_Secretion Cl- Secretion ClC2->Cl_Secretion H2O Water Secretion Cl_Secretion->H2O Osmotic Gradient

Mechanism of Lubiprostone

G Experimental Workflow for In Vivo Intestinal Loop Assay Start Fasted Rat Anesthetized Laparotomy Midline Laparotomy Start->Laparotomy Isolate_Loop Isolate Jejunal Loop (e.g., 10 cm) Laparotomy->Isolate_Loop Ligate_Ends Ligate Both Ends of the Loop Isolate_Loop->Ligate_Ends Inject_Compound Inject Test Compound (e.g., this compound) or Vehicle into the Lumen Ligate_Ends->Inject_Compound Incubate Incubate for a Defined Period (e.g., 4 hours) Inject_Compound->Incubate Excise_Loop Excise the Ligated Loop Incubate->Excise_Loop Measure Measure Length and Weight of the Loop Excise_Loop->Measure Calculate Calculate Fluid Accumulation (Weight/Length Ratio) Measure->Calculate

References

A Head-to-Head Comparison of Stability: MM-419447 versus Linaclotide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a therapeutic peptide and its active metabolites is paramount for successful drug formulation and development. This guide provides a comprehensive comparative stability analysis of Linaclotide, a guanylate cyclase-C (GC-C) agonist, and its primary active metabolite, MM-419447.

Linaclotide is a 14-amino acid peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). In the small intestine, Linaclotide is metabolized to MM-419447 through the cleavage of its C-terminal tyrosine residue. Both molecules are agonists of the GC-C receptor and act locally in the gastrointestinal tract. This comparative study delves into their stability under various stress conditions, providing crucial data for formulation and development strategies.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of MM-419447 and Linaclotide under different conditions.

Table 1: Stability in Simulated Gastrointestinal Fluids

CompoundFluidConditionHalf-lifeDegradation
LinaclotideSimulated Gastric Fluid (SGF)37°CStable for at least 3 hoursMinimal
MM-419447Simulated Gastric Fluid (SGF)37°CData not available, but expected to be stable-
LinaclotideSimulated Intestinal Fluid (SIF)37°C48 minutesDegraded within 1 hour
MM-419447Simulated Intestinal Fluid (SIF)37°CNot specifiedDegraded within 1 hour

Table 2: Forced Degradation Studies of Linaclotide

Stress ConditionParameters% Degradation of LinaclotideDegradation Products
Acid Hydrolysis1 N HCl, 60°C, 30 min8.72%Two major degradation products
Alkaline Hydrolysis1 N NaOH, 60°C, 30 min22.43%Three major degradation products
Oxidative Stress20% H₂O₂, 60°C, 30 min17.82%One major degradation product
Thermal StressDry heat, 105°C, 6 hoursSignificant degradationNot specified
Photolytic StressUV light (200 W h m⁻²), 7 daysMinimal degradationNot specified

Experimental Protocols

1. Stability in Simulated Gastrointestinal Fluids

  • Objective: To assess the stability of the peptides in environments mimicking the stomach and small intestine.

  • Methodology:

    • Preparation of Simulated Fluids:

      • Simulated Gastric Fluid (SGF, pH 1.2): Prepared according to USP standards, typically containing sodium chloride and hydrochloric acid.

      • Simulated Intestinal Fluid (SIF, pH 6.8): Prepared according to USP standards, typically containing monobasic potassium phosphate, sodium hydroxide, and pancreatin.

    • Incubation: A known concentration of the peptide (Linaclotide or MM-419447) is incubated in SGF and SIF at 37°C.

    • Sampling: Aliquots are withdrawn at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Analysis: The concentration of the remaining intact peptide in each sample is determined using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

    • Data Analysis: The percentage of the peptide remaining at each time point is calculated, and the half-life is determined.

2. Forced Degradation Studies

  • Objective: To identify potential degradation products and pathways under various stress conditions.

  • Methodology:

    • Preparation of Stock Solution: A stock solution of the peptide is prepared in a suitable solvent.

    • Application of Stress Conditions:

      • Acid Hydrolysis: The stock solution is treated with 1 N HCl and heated.

      • Alkaline Hydrolysis: The stock solution is treated with 1 N NaOH and heated.

      • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide and heated.

      • Thermal Degradation: The solid peptide or a solution is exposed to high temperatures.

      • Photodegradation: A solution of the peptide is exposed to UV light.

    • Neutralization: For acid and alkaline hydrolysis samples, the solutions are neutralized before analysis.

    • Analysis: All stressed samples are analyzed by a validated stability-indicating RP-HPLC method to separate the parent peptide from any degradation products.

    • Peak Purity and Mass Balance: Peak purity of the parent drug is checked using a photodiode array (PDA) detector, and mass balance is calculated to account for all the material.

Signaling Pathway and Degradation Workflow

Signaling Pathway of Linaclotide and MM-419447

Both Linaclotide and MM-419447 exert their pharmacological effect by activating the Guanylate Cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn initiates a cascade of events resulting in increased intestinal fluid secretion and accelerated transit.

Signaling Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GC-C_Receptor GC-C Receptor Linaclotide->GC-C_Receptor Binds to MM-419447 MM-419447 MM-419447->GC-C_Receptor Binds to cGMP cGMP GC-C_Receptor->cGMP Converts GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Ion_Secretion Cl- and HCO3- Secretion CFTR->Ion_Secretion

Caption: Signaling pathway of Linaclotide and MM-419447.

Experimental Workflow for Comparative Stability Study

The following diagram illustrates the logical flow of a comparative stability study for MM-419447 and Linaclotide.

Stability Study Workflow cluster_stress Forced Degradation cluster_physio Physiological Conditions Start Start: Obtain Linaclotide & MM-419447 Acid Acid Start->Acid Base Base Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photo Start->Photo SGF Simulated Gastric Fluid Start->SGF SIF Simulated Intestinal Fluid Start->SIF Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis SGF->Analysis SIF->Analysis Data Data Comparison: - % Degradation - Half-life - Degradation Products Analysis->Data Conclusion Comparative Stability Profile Data->Conclusion

Safety Operating Guide

Proper Disposal of MM 419447: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on the Safety Data Sheets for linaclotide, the primary hazards to consider are:

  • Acute Oral Toxicity: Linaclotide is classified as harmful if swallowed.[3][4][5]

  • Aquatic Toxicity: Linaclotide is considered very toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be avoided.[3][4]

Due to its nature as a biologically active peptide, all waste containing MM 419447 should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following personal protective equipment is worn:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[3]
Eye/Face Protection Tightly fitting safety goggles or a face shield.[3]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger spills, impervious clothing may be necessary.[3][6]
Respiratory Protection Not typically required for small quantities handled with adequate ventilation. If dusts or aerosols may be generated, use a NIOSH-approved respirator.[6]

Disposal Procedures for this compound Waste

The following step-by-step procedures should be followed for the disposal of different types of waste containing this compound. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Solid Waste (e.g., contaminated labware, PPE)
  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.

  • Containerization: The container must be made of a material compatible with the waste, have a secure lid, and be kept closed when not in use.

  • Labeling: Label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, and national regulations.

Liquid Waste (e.g., unused solutions, contaminated solvents)
  • Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Containerization: Use a container made of a material compatible with the solvent and ensure it has a tight-fitting cap. Do not overfill the container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all constituents (including solvents), their approximate concentrations, and the name "this compound."

  • Storage: Store the liquid waste container in a secondary containment bin in a designated, cool, and well-ventilated area.

  • Disposal: Arrange for disposal through your institution's EHS department with a certified hazardous waste vendor.

Sharps Waste (e.g., needles, scalpels)
  • Containerization: Immediately place any sharps contaminated with this compound into a designated, puncture-resistant sharps container.

  • Labeling: The sharps container should be labeled with the biohazard symbol and as containing chemically contaminated sharps.

  • Disposal: Once the sharps container is full, seal it and arrange for disposal through your institution's established procedure for chemically contaminated sharps.

Spill Management Protocol

In the event of a spill of this compound:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Protect Yourself: Wear the appropriate PPE as listed in the table above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS department.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for handling and disposing of this compound in a laboratory setting.

G This compound Laboratory Handling and Disposal Workflow cluster_handling Handling and Use cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway start Start: this compound Compound ppe Don Appropriate PPE start->ppe experiment Experimental Use ppe->experiment solid_waste Solid Waste (e.g., tubes, tips, gloves) experiment->solid_waste liquid_waste Liquid Waste (e.g., solutions, solvents) experiment->liquid_waste sharps_waste Sharps Waste (e.g., needles, blades) experiment->sharps_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid collect_sharps Collect in Puncture- Resistant Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup final_disposal Final Disposal by Licensed Vendor ehs_pickup->final_disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

Summary of Key Disposal Parameters

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Disposal Method Incineration or other approved methods by a licensed hazardous waste vendor.
Drain Disposal Prohibited
Trash Disposal Prohibited
Environmental Precaution Avoid release to the environment due to high aquatic toxicity.[4]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Handling of MM 419447 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides essential, immediate safety and logistical information for the handling of MM 419447, the active metabolite of the drug Linaclotide.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for Linaclotide and general best practices for handling peptide-based APIs.[1][2][3][4][5]

Body Part Required PPE Specifications and Rationale
Eyes Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles of the compound.[3][6][7]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact. Gloves should be inspected before use and changed regularly.[1][2][3]
Body Laboratory coatProtects skin and personal clothing from contamination.[1][2][3]
Respiratory Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosolization or when handling bulk powder.Minimizes inhalation of the compound. Work in a fume hood when handling powders.[2][8][9]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.

Handling and Storage:

Procedure Guideline
Receiving and Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10][11] Recommended storage for lyophilized peptides is at -20°C for long-term stability.[1][4]
Weighing Perform in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne powder.[2][9]
Reconstitution Use sterile, appropriate solvents. Gently swirl to dissolve; avoid vigorous shaking to prevent peptide degradation.[1]
General Handling Avoid contact with skin and eyes.[6][8] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[8][11]

Spill and Exposure Procedures:

Scenario Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][8]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen.[6][8]
Ingestion Rinse mouth with water. Consult a physician.[6][8]
Spill Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, prevent further leakage and contain the spill.[7][8]

Disposal Plan:

Disposal of this compound and any contaminated materials should be conducted in accordance with all applicable local, state, and federal regulations.

Waste Type Disposal Method
Unused Compound Dispose of as chemical waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains.[7][8]
Contaminated Labware Decontaminate if possible, or dispose of as chemical waste.
Empty Containers Rinse thoroughly and dispose of in accordance with local regulations.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting, from reception to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal reception Receiving & Storage ppe Don PPE reception->ppe weighing Weighing ppe->weighing reconstitution Reconstitution weighing->reconstitution experiment Experimental Use reconstitution->experiment data_acq Data Acquisition experiment->data_acq decontamination Decontamination of Work Area & Equipment data_acq->decontamination waste_disposal Waste Disposal decontamination->waste_disposal

General laboratory workflow for handling this compound.

Signaling Pathway

This compound, as the active metabolite of Linaclotide, functions as a guanylate cyclase-C (GC-C) agonist. The binding of this compound to GC-C on the apical surface of intestinal epithelial cells initiates a signaling cascade.

G cluster_extracellular Extracellular Lumen cluster_intracellular Intracellular MM419447 This compound GTP GTP MM419447->GTP Binds to GC-C cGMP cGMP GTP->cGMP GC-C Activation PKGII PKGII cGMP->PKGII Activation CFTR CFTR Activation PKGII->CFTR Secretion Ion & Fluid Secretion CFTR->Secretion

Simplified signaling pathway of this compound via GC-C activation.

By adhering to these safety protocols and understanding the mechanism of action, researchers can handle this compound safely and effectively in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.